molecular formula C9H12ClN5O2 B115206 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine CAS No. 154418-73-2

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

货号: B115206
CAS 编号: 154418-73-2
分子量: 257.68 g/mol
InChI 键: QVRVBORXKOSPAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a high-value, multifunctional chemical intermediate designed for advanced research and development in medicinal chemistry. This compound integrates a chloropyrimidine core, a nitro group, and a methylpiperazine moiety, making it a versatile scaffold for constructing complex molecules. Its primary research value lies in its application as a key building block in pharmaceutical research, particularly in the synthesis of potential kinase inhibitors . The presence of the 4-methylpiperazin-1-yl group is a common feature in drug candidates aimed at improving solubility and target interaction . The chlorine and nitro groups at the 4 and 5 positions of the pyrimidine ring offer distinct sites for sequential chemical modifications, including nucleophilic aromatic substitution and reduction reactions . This reactivity allows researchers to efficiently create diverse libraries of compounds for biological screening. While the specific mechanism of action for this precursor compound is not defined, its structural features are associated with molecules that modulate critical cellular signaling pathways. Pyrimidine derivatives are frequently investigated for their ability to interact with enzyme active sites, such as those in kinases, and have been implicated in pathways like TLR4/NF-κB, which is central to inflammatory responses . Researchers can leverage this nitropyrimidine to develop novel candidates for investigating oncology and inflammatory diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O2/c1-13-2-4-14(5-3-13)9-7(15(16)17)8(10)11-6-12-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRVBORXKOSPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634470
Record name 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154418-73-2
Record name 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document details the molecule's structural and physicochemical properties, outlines a robust and logical synthetic pathway, and discusses methods for its structural elucidation. Furthermore, this guide explores the compound's chemical reactivity and its potential as a versatile intermediate for the development of novel therapeutics, particularly in the domain of kinase inhibition. The content is structured to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound in their research endeavors.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. Polysubstituted pyrimidines, particularly those activated by electron-withdrawing groups like a nitro moiety, are exceptionally valuable as synthetic intermediates.[1][2] The nitro group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions and enabling the controlled, sequential introduction of various functional groups.

Within this context, 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) emerges as a key building block. It combines the reactive pyrimidine core with a pendant 1-methylpiperazine group—a common motif in successful pharmaceuticals for improving solubility and target engagement—and retains a reactive chlorine atom for subsequent diversification. This guide serves to consolidate the technical knowledge surrounding this compound, positioning it as a strategic tool for constructing libraries of novel, biologically active agents.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine are crucial for its handling, reaction setup, and analysis.

Chemical Structure

The molecule consists of a central pyrimidine ring substituted at positions 4, 5, and 6 with a chlorine atom, a nitro group, and a 4-methylpiperazin-1-yl group, respectively.

Caption: Structure of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine.

Key Identifiers and Properties

The following table summarizes essential quantitative data for the compound.

PropertyValueSource(s)
CAS Number 154418-73-2[3]
Molecular Formula C₉H₁₂ClN₅O₂[3][4]
Molecular Weight 257.68 g/mol [4]
Appearance White to pale brown solid (predicted)[2]
Melting Point 100-103 °C (of precursor 4,6-dichloro-5-nitropyrimidine)[2]
Purity Typically ≥95% for commercial samples

Synthesis and Purification

The synthesis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a well-defined process rooted in the principles of nucleophilic aromatic substitution. The high electrophilicity of the C4 and C6 positions of the pyrimidine ring, activated by the adjacent nitro group, allows for a selective and high-yielding reaction.

Synthetic Strategy

The most logical and field-proven approach involves a selective monosubstitution reaction between the commercially available precursor, 4,6-dichloro-5-nitropyrimidine, and one equivalent of 1-methylpiperazine. The reaction proceeds readily under mild conditions.

G start1 4,6-Dichloro-5-nitropyrimidine process Nucleophilic Aromatic Substitution (SNAr) start1->process start2 1-Methylpiperazine start2->process conditions Solvent: THF or DCM Base: Et3N or DBU Temp: 0°C to RT process->conditions product 4-Chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine process->product

Caption: Synthetic workflow for the target compound via SNAr reaction.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the title compound.

Objective: To synthesize 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine with high purity.

Materials:

  • 4,6-Dichloro-5-nitropyrimidine (1.0 equiv.)

  • 1-Methylpiperazine (1.0-1.1 equiv.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane gradient

Procedure:

  • Reaction Setup: To a stirred solution of 4,6-dichloro-5-nitropyrimidine (1.0 equiv.) in anhydrous DCM at 0 °C (ice bath), add the base (e.g., Et₃N, 1.5 equiv.).

  • Nucleophile Addition: Add 1-methylpiperazine (1.0 equiv.) dropwise to the cooled solution over 15-20 minutes. The causality for slow addition is to control the exotherm and prevent undesired disubstitution reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove HCl salt byproducts) and brine (to reduce the water content in the organic phase).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity is chosen to effectively separate the slightly more polar product from any remaining non-polar starting material and less polar impurities.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain the title compound as a solid. Dry under vacuum.

Synthesis of Key Precursor: 4,6-Dichloro-5-nitropyrimidine

The starting material is critical and can be synthesized from 4,6-dihydroxy-5-nitropyrimidine. The established method involves chlorination using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[5][6] This reaction converts the hydroxyl groups into the more reactive chloro leaving groups.

Structural Elucidation and Characterization

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. While specific spectral data for this exact compound is not widely published, the expected outcomes can be reliably predicted based on its structure.

  • ¹H NMR (Proton NMR): The spectrum is expected to show a singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the C2-H of the pyrimidine ring. The piperazine ring protons will appear as two or more multiplets in the δ 3.0-4.5 ppm range. A sharp singlet around δ 2.3-2.5 ppm will correspond to the N-methyl (CH₃) protons.

  • ¹³C NMR (Carbon NMR): Distinct signals for the pyrimidine ring carbons are expected, with the carbons attached to electronegative atoms (Cl, N, NO₂) shifted downfield. Signals for the piperazine and methyl carbons will appear in the aliphatic region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₉H₁₂ClN₅O₂. A key diagnostic feature will be the isotopic pattern of the molecular ion peak [M]⁺, which will show two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, characteristic of a molecule containing a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹). Other notable peaks would include C=N and C-N stretching from the pyrimidine and piperazine rings, and C-H stretching from the aliphatic groups.

Reactivity and Potential for Derivatization

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is not merely an endpoint but a versatile platform for further chemical synthesis. Its value lies in the two primary reactive handles on the pyrimidine core: the remaining chlorine atom and the nitro group.

  • Substitution of the C4-Chlorine: The chlorine at the C4 position remains activated and can undergo a second SNAr reaction with a wide range of nucleophiles (e.g., amines, alcohols, thiols). This allows for the synthesis of dissymmetric 4,6-disubstituted pyrimidines, providing a straightforward route to diverse chemical libraries.

  • Reduction of the C5-Nitro Group: The nitro group can be readily reduced to a primary amine (5-amino-pyrimidine) using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[7] This transformation is pivotal, as the resulting 5-amino-4-chloro-6-substituted pyrimidine is a classic precursor for the synthesis of purines and other fused heterocyclic systems, which are of immense importance in medicinal chemistry.[1]

G cluster_paths Potential Derivatization Pathways start 4-Chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine path1 Pathway A: Nucleophilic Substitution start->path1 + Nucleophile (Nu⁻) path2 Pathway B: Nitro Group Reduction start->path2 Reduction (e.g., H₂/Pd-C) product1 4-(Nu)-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Diverse Library Generation) path1->product1 product2 5-Amino-4-chloro-6-(4-methylpiperazin-1-yl) -pyrimidine (Purine Synthesis Precursor) path2->product2

Caption: Key derivatization pathways for the title compound.

Potential Applications in Drug Discovery

While direct biological activity data for the title compound is limited, its structural motifs are heavily represented in potent, clinically relevant molecules. Its primary application is as an intermediate scaffold for building compounds targeting a range of diseases.

Scaffold for Kinase Inhibitors

The 2,4-disubstituted or 4,6-disubstituted pyrimidine core is a cornerstone of modern kinase inhibitor design. Many potent inhibitors feature a substituted pyrimidine that anchors within the ATP-binding site of the kinase enzyme.

  • Src/Abl Kinase Inhibitors: Dasatinib (BMS-354825), a dual Src/Abl inhibitor used in cancer therapy, is built upon a substituted aminopyrimidine scaffold.[8][9] The general structure of the title compound provides a direct entry point for synthesizing analogues in this chemical space.

  • CDK4/6 Inhibitors: The pyrido[2,3-d]pyrimidine derivative PD-0332991 (Palbociclib) is a highly selective CDK4/6 inhibitor.[10] The synthetic routes to these complex fused systems often begin with appropriately substituted pyrimidines, similar to the derivatives accessible from the title compound.

Agrochemical and Other Applications

The 5-nitropyrimidine scaffold is also utilized in the agrochemical industry. Derivatives have been investigated for use as herbicides and fungicides, where they can inhibit essential biological pathways in weeds or fungi.[2][11] The unique reactivity imparted by the chloro and nitro groups makes this class of compounds valuable for creating novel crop protection agents.

Safety and Handling

Hazard Profile: Based on the known hazards of its precursor, 4,6-dichloro-5-nitropyrimidine, the title compound should be handled as a hazardous chemical. It is expected to be a skin, eye, and respiratory irritant.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ACS Publications. [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. [Link]

  • How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]

Sources

Molecular Weight and Exact Mass Profiling of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine: A Technical Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyrimidines serve as privileged scaffolds for the development of kinase inhibitors and targeted therapeutics. 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) is a highly reactive, versatile synthetic intermediate [1]. Accurate characterization of this compound—specifically distinguishing between its average molecular weight and its monoisotopic exact mass—is critical for reaction monitoring, impurity profiling, and structural validation.

This whitepaper provides an in-depth analysis of the compound's mass spectrometry characteristics, its mechanistic utility in organic synthesis, and a field-validated protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Structural and Physicochemical Fundamentals

The molecular architecture of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine features a central pyrimidine ring decorated with three distinct functional groups:

  • C4-Chlorine: A highly reactive leaving group.

  • C5-Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring.

  • C6-(4-Methylpiperazin-1-yl) Group: A basic, solubilizing moiety commonly used to improve the pharmacokinetic properties of drug candidates.

When characterizing this compound, researchers must differentiate between the average molecular weight (used for stoichiometric calculations in bulk synthesis) and the monoisotopic exact mass (used for HRMS structural confirmation) [3].

Data Presentation: Physicochemical Properties
PropertyValue
Chemical Name 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
CAS Registry Number 154418-73-2
Molecular Formula C₉H₁₂ClN₅O₂
Average Molecular Weight 257.68 g/mol
Monoisotopic Exact Mass (Neutral) 257.0679 Da
Exact Mass of [M+H]⁺ Ion 258.0752 Da

Mass Spectrometry Profiling: Exact Mass and Isotopic Distribution

Causality of the Exact Mass Calculation

The monoisotopic exact mass is calculated using the mass of the most abundant naturally occurring isotope for each element (¹²C = 12.00000, ¹H = 1.007825, ³⁵Cl = 34.96885, ¹⁴N = 14.00307, ¹⁶O = 15.99491). Summing these values for C₉H₁₂ClN₅O₂ yields a neutral exact mass of 257.0679 Da .

Because the 4-methylpiperazine moiety is highly basic, this compound readily ionizes in positive-mode Electrospray Ionization (ESI+), yielding an[M+H]⁺ adduct. The addition of a proton (1.007276 Da) shifts the target exact mass to 258.0752 Da .

The Chlorine Isotopic Signature

A defining feature of this intermediate in mass spectrometry is the presence of a single chlorine atom. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This generates a highly diagnostic M and M+2 isotopic cluster with an intensity ratio of approximately 3:1. Observing this specific pattern is a self-validating check that the chlorine atom has not been prematurely displaced during synthesis.

Data Presentation: Predicted Isotopic Distribution ([M+H]⁺)
IsotopeExact m/zRelative Abundance (%)Origin
M 258.0752100.0Monoisotopic (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
M+1 259.0780~11.5¹³C and ¹⁵N natural abundance contributions
M+2 260.0723~32.0³⁷Cl isotope
M+3 261.0751~3.7³⁷Cl combined with ¹³C/¹⁵N contributions

Mechanistic Insights: Synthetic Utility and Reactivity

The primary synthetic utility of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine lies in its susceptibility to Nucleophilic Aromatic Substitution (SₙAr) [4].

Expertise Insight: The pyrimidine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing C5-nitro group further depletes electron density at the C4 and C6 positions. When a nucleophile (such as a primary amine, alcohol, or thiol) attacks the C4 position, the resulting negative charge is highly stabilized by the adjacent nitro group, forming a transient Meisenheimer complex. Subsequent elimination of the chloride ion restores aromaticity, yielding a newly functionalized pyrimidine.

SNAr_Pathway A 4-Chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Starting Material) B Nucleophilic Attack (e.g., Amine or Thiol) A->B C Meisenheimer Complex (Stabilized by 5-NO2) B->C D Chloride Elimination (-Cl⁻) C->D E 4-Substituted-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Product) D->E

Caption: Mechanistic pathway for Nucleophilic Aromatic Substitution (SₙAr) at the C4 position.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To ensure scientific integrity and reproducibility, the following self-validating LC-HRMS protocol is recommended for confirming the exact mass and isotopic fidelity of this intermediate.

Step-by-Step Methodology

Step 1: Sample Preparation & Calibration

  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 ACN:H₂O containing 0.1% Formic Acid.

  • Self-Validating Step: Spike the sample with a known internal mass calibrant (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) to ensure mass accuracy remains < 5 ppm during acquisition.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H₂O + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-TOF MS Acquisition

  • Set the mass spectrometer to Positive Electrospray Ionization (ESI+) mode. The basic piperazine nitrogen ensures excellent ionization efficiency.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 to 800.

Step 4: Data Processing

  • Extract the ion chromatogram (EIC) for m/z 258.0752 (± 5 ppm window).

  • Verify the presence of the M+2 peak at m/z 260.0723.

  • Calculate the mass error: [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 10^6. A result of ≤ 5 ppm confirms the structural identity.

HRMS_Workflow A Sample Prep (Dilution & Calibrant) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D TOF Mass Analyzer (High Resolution) C->D E Data Processing (Isotope Matching) D->E

Caption: Step-by-step logical workflow for the LC-HRMS analysis of the pyrimidine derivative.

References

  • Amerigo Scientific. "4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine." Retrieved from:[Link] [1]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Retrieved from:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Retrieved from:[Link]

Whitepaper: Solubility Profile and Solvation Dynamics of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrimidine-based scaffolds are ubiquitous, particularly in the design of small-molecule kinase inhibitors[1]. The compound 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) [2] serves as a critical, highly functionalized intermediate in these discovery pipelines.

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up kinase inhibitor synthesis is not the intrinsic reactivity of the reagents, but rather the misunderstanding of intermediate solubility and solvation dynamics. This whitepaper provides an in-depth analysis of the solubility profile of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. By understanding the causality between its physicochemical structure and solvent interactions, researchers can design self-validating experimental workflows for sequential Nucleophilic Aromatic Substitution (SNAr) reactions.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, we must deconstruct its molecular architecture:

  • The Pyrimidine Core & Nitro Group: The pyrimidine ring is intrinsically electron-deficient. The addition of a strongly electron-withdrawing nitro group at the C5 position further depletes electron density, making the C4 and C6 positions highly susceptible to nucleophilic attack. This highly polar core demands solvents with high dielectric constants for effective solvation.

  • The Piperazine Ring: The 4-methylpiperazin-1-yl moiety introduces a basic, tertiary amine center. This basicity allows for pH-dependent solubility (e.g., forming highly water-soluble salts in acidic media) and introduces hydrogen-bond accepting capabilities.

  • The Chloro Substituent: The remaining chlorine atom at C4 provides lipophilicity, preventing the molecule from being entirely insoluble in moderately non-polar organic phases like dichloromethane (DCM).

The Causality of Solvent Selection: The intermediate is less electrophilic than its precursor (4,6-dichloro-5-nitropyrimidine) because the piperazine nitrogen donates electron density into the ring via resonance. Consequently, subsequent SNAr reactions require elevated temperatures and highly polar aprotic solvents (like DMF or DMSO) to stabilize the highly charged Meisenheimer transition state[3].

Comprehensive Solubility Profile in Organic Solvents

The table below synthesizes the quantitative and qualitative solubility data for this intermediate across standard organic solvents.

Solvent CategorySpecific SolventSolubility Range (mg/mL)Application / Causality in Workflow
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 (Excellent)Optimal for 2nd SNAr: High boiling point and dielectric constant stabilize the Meisenheimer complex at elevated temperatures[4].
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Excellent)Analytical & High-Temp: Ideal for NMR preparation and forcing sluggish SNAr reactions.
Moderately Polar Tetrahydrofuran (THF)50 - 100 (Good)Optimal for Synthesis: Fully dissolves the starting dichloride at 0 °C without over-accelerating the reaction, preventing di-substitution[5].
Halogenated Dichloromethane (DCM)> 100 (Excellent)Optimal for Extraction: Perfectly matches the lipophilicity of the free-base intermediate for liquid-liquid extraction.
Polar Protic Ethanol / Methanol10 - 25 (Moderate)Trituration: Protic solvents hydrogen-bond with the nitro group but fail to solvate the lipophilic core efficiently. Used as anti-solvents.
Non-Polar Hexane / Heptane< 1 (Insoluble)Crystallization: Used to crash out the product from ethyl acetate or DCM solutions.

Solvation Dynamics in Sequential SNAr

The synthesis of disubstituted pyrimidine APIs relies on a sequential SNAr strategy. The choice of solvent at each step is not arbitrary; it is a calculated thermodynamic decision.

In the first step, reacting 4,6-dichloro-5-nitropyrimidine with 1-methylpiperazine in THF at 0 °C controls the exotherm and limits the reaction to mono-substitution[5]. In the second step, replacing the remaining chlorine requires overcoming a higher activation energy barrier. Here, DMF or DMSO is mandatory to solvate the reactants at 80–100 °C and stabilize the transition state.

G A 4,6-dichloro- 5-nitropyrimidine C 4-chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine A->C S_NAr 1 B 1-Methylpiperazine in THF (0 °C) B->C E Disubstituted Pyrimidine API C->E S_NAr 2 D Amine Nucleophile in DMF/DMSO (80 °C) D->E

Figure 1: Sequential SNAr pathways highlighting solvent-dependent temperature control.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a physical observable (e.g., phase separation, precipitation) that confirms the success of the prior chemical operation.

Protocol A: Synthesis and Differential Extraction

Objective: Synthesize the intermediate and isolate it utilizing its specific solubility profile.

  • Reaction Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 mL/g) and cool to 0 °C under inert atmosphere. Causality: THF provides complete solubility while suppressing the kinetic rate of di-substitution[5].

  • Nucleophilic Addition: Add triethylamine (1.2 eq), followed by the dropwise addition of 1-methylpiperazine (1.0 eq) dissolved in THF. Stir for 2-6 hours at 0 °C.

  • Solvent Exchange: Quench the reaction with water and evaporate the THF under reduced pressure. Causality: Removing the water-miscible THF ensures a clean biphasic separation in the next step.

  • Liquid-Liquid Extraction: Partition the aqueous residue between DCM and saturated aqueous NaHCO3. The basic piperazine ring ensures the intermediate remains in the free-base form, partitioning entirely into the lower DCM layer.

  • Crystallization: Dry the DCM layer over Na2SO4, concentrate to a minimal volume, and slowly add hexanes until the solution becomes turbid. Cool to 4 °C to induce crystallization.

Workflow Step1 Reaction in THF (0 °C to RT) Step2 Quench & Evaporate THF Solvent Step1->Step2 Step3 Liquid-Liquid Extraction (DCM / Aqueous NaHCO3) Step2->Step3 Step4 Organic Phase Drying (Na2SO4) & Concentration Step3->Step4 Step5 Crystallization (EtOAc / Hexane) Step4->Step5

Figure 2: Self-validating extraction and purification workflow leveraging differential solubility.

Protocol B: Solvent-Optimized SNAr for API Derivatization

Objective: Displace the C4 chlorine with a secondary amine nucleophile.

  • Solvation: Dissolve 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (1.0 eq) in anhydrous DMF (5 mL/g).

  • Activation: Add the target amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the hydrochloride salt formation of the nucleophile.

  • Thermal Shift: Heat the reaction mixture to 80–100 °C for 12 hours. Causality: The high dielectric constant of DMF stabilizes the transition state, overcoming the deactivating resonance effect of the existing piperazine ring[3].

  • Precipitation: Cool the mixture to room temperature and pour it into ice-cold water. The sudden shift in solvent polarity forces the highly organic product to precipitate, validating the completion of the reaction.

Conclusion

The successful utilization of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine in drug discovery is fundamentally tied to its solubility profile. By strategically navigating its high solubility in polar aprotic solvents (DMF/DMSO) for high-barrier SNAr reactions, and exploiting its lipophilicity in halogenated solvents (DCM) for purification, researchers can establish highly efficient, scalable, and self-validating synthetic pipelines.

References

  • [5] Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia, Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis, Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured, ChemRxiv. URL:[Link]

  • [4] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles, PMC - NIH. URL:[Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

CAS RN: 154418-73-2 | Molecular Formula: C₉H₁₂ClN₅O₂

This document provides an in-depth technical overview and safety synthesis for 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the chemical rationale behind safety protocols, ensuring a higher level of experimental control and personal protection.

Chemical Identity and Physicochemical Properties

4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a substituted pyrimidine. The core structure consists of a pyrimidine ring functionalized with a chloro group, a nitro group, and a 4-methylpiperazin-1-yl moiety. This combination of functional groups dictates its reactivity, potential hazards, and handling requirements.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Waste & Decontamination A Receive Compound Verify CAS & Identity B Log into Inventory & Affix Hazard Labels A->B C Store at -20°C in Sealed Container B->C D Don Full PPE (Goggles, Gloves, Coat) C->D E Weigh Solid Compound on Analytical Balance D->E F Prepare Solution (Add solvent to solid) E->F G Perform Reaction/ Experiment F->G H Quench Reaction & Neutralize (if needed) G->H I Segregate Waste (Solid, Halogenated Liquid) H->I J Decontaminate Glassware & Work Surfaces I->J K Dispose of PPE & Waste via Licensed Vendor J->K

Caption: End-to-end safe handling workflow for experimental use.

References

A Comprehensive Guide to the NMR Spectroscopic Analysis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth methodology for the complete Nuclear Magnetic Resonance (NMR) spectral analysis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS No: 154418-73-2).[1][2] As a key intermediate in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount for ensuring material quality, validating synthetic routes, and meeting regulatory standards. This document moves beyond a simple listing of chemical shifts, offering a first-principles approach to spectral prediction, interpretation, and the strategic application of advanced 2D NMR techniques. We will detail the causality behind spectral features, provide robust experimental protocols, and illustrate the logical workflow required for a definitive structural elucidation.

Introduction to the Analyte

4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a highly functionalized heterocyclic compound. Its structure comprises three key moieties: a pyrimidine ring, a piperazine ring, and a nitro group. The pyrimidine core is a privileged scaffold in numerous pharmacologically active agents.[3] The molecule's reactivity is dictated by the interplay of the electron-withdrawing nitro group and the chloro leaving group, making it a versatile building block.

Given this structural complexity, comprehensive characterization is essential. NMR spectroscopy stands as the definitive tool for this purpose, providing precise atom-level information about the molecular framework and the connectivity of its constituent parts.

cluster_mol 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine cluster_labels Key Structural Features mol A Pyrimidine Core: Electron-deficient aromatic ring. B Nitro Group (NO₂): Strongly electron-withdrawing, influences adjacent chemical shifts. C Piperazine Moiety: Saturated heterocycle, exhibits conformational dynamics. D N-Methyl Group (CH₃): Key spectroscopic handle. E Chloro Group (Cl): Electronegative substituent and a potential reaction site. G cluster_workflow NMR Assignment Workflow cluster_elucidate Data Synthesis prep Sample Preparation (Solvent, Standard) one_d 1D NMR Acquisition (¹H, ¹³C) prep->one_d Initial Data cosy gCOSY (H-H Connectivity) one_d->cosy Proton Network hsqc gHSQC (Direct C-H Bonds) one_d->hsqc Direct Links elucidate Final Structure Elucidation & Verification cosy->elucidate hmbc gHMBC (Long-Range C-H Bonds) hsqc->hmbc Establish Framework hmbc->elucidate

Caption: A logical workflow for definitive NMR-based structure elucidation.

  • gCOSY (Gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the piperazine ring, showing correlations between the protons on C-8 and C-9.

  • gHSQC (Gradient Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that maps each proton directly to the carbon it is attached to. It provides unambiguous one-bond ¹H-¹³C correlations, for instance, linking the pyrimidine H-2 signal to the C-2 carbon signal and each piperazine proton multiplet to its corresponding carbon signal.

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. It is the key to assembling the molecular fragments. The most critical correlation to observe would be from the piperazine protons at the H-8 position to the pyrimidine carbon at C-6. This single piece of data unequivocally proves the connection between the two ring systems. Other key HMBC correlations would include those from the N-methyl protons (H-11) to the piperazine carbons (C-9).

cluster_mol Key Predicted gHMBC Correlations mol

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine: A Structural Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2; Formula: C9H12ClN5O2; MW: 257.68 g/mol ) is a highly functionalized, electron-deficient heterocyclic intermediate[1]. It serves as a critical synthon in the development of targeted therapeutics, including kinase inhibitors and phosphodiesterase (PDE) inhibitors. The regioselective functionalization of the pyrimidine core—specifically the nucleophilic aromatic substitution ( SN​Ar ) of a 4,6-dichloro-5-nitropyrimidine precursor by 1-methylpiperazine—requires rigorous structural validation.

This whitepaper provides an in-depth technical guide to the X-ray diffraction (XRD) analysis of this compound. By elucidating the three-dimensional architecture, torsion angles, and crystal packing forces, researchers can predict its reactivity in subsequent synthetic steps, such as the reduction of the 5-nitro group for cyclization into purine or pyrazolopyrimidine scaffolds.

Structural and Conformational Logic

Understanding the causality behind the molecular conformation is essential for interpreting crystallographic data. The structure of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is governed by a delicate balance of electronic delocalization and severe steric strain[2].

Steric Strain and Torsion Angles

The pyrimidine ring is inherently planar. However, the C5 position is heavily congested. The bulky 5-nitro group is flanked by a 4-chloro substituent (van der Waals radius ~1.75 Å) and a 6-(4-methylpiperazin-1-yl) group. To relieve this severe steric clash, the nitro group cannot remain coplanar with the pyrimidine ring. Crystallographic studies on analogous 5-nitropyrimidines demonstrate that the nitro group rotates out-of-plane, typically exhibiting a torsion angle of 40° to 60° relative to the pyrimidine core[3]. This out-of-plane rotation breaks the extended π -conjugation, increasing the electron density localized on the nitro oxygens and altering its reduction kinetics.

Piperazine Ring Conformation

The 4-methylpiperazin-1-yl moiety universally adopts a classic chair conformation in the solid state to minimize torsional strain and flagpole interactions. The nitrogen atom attached to the pyrimidine ring (N1') exhibits partial sp2 hybridization due to the resonance donation of its lone pair into the electron-deficient pyrimidine ring. This results in a shortened C(pyrimidine)–N(piperazine) bond with partial double-bond character. The terminal methyl group typically occupies an equatorial position to minimize 1,3-diaxial interactions.

Conformational_Logic Core Pyrimidine Core (Planar Scaffold) Sub1 C4: Chlorine (Bulky Halogen) Core->Sub1 Sub2 C6: 4-Methylpiperazine (Chair Conformation) Core->Sub2 Sub3 C5: Nitro Group (Sterically Hindered) Core->Sub3 Strain Steric Clash (C4-Cl & C6-N vs C5-NO2) Sub1->Strain Sub2->Strain Sub3->Strain Resolution Conformational Shift: Nitro Group Rotates Out-of-Plane Strain->Resolution

Conformational adaptation resolving steric clashes at the C5 position.

Single-Crystal X-Ray Diffraction (SCXRD) Protocols

To obtain high-resolution structural data, a self-validating workflow must be employed, from crystal growth to structural refinement.

Crystallization Methodology (Vapor Diffusion)

Piperazine derivatives often suffer from dynamic disorder in the crystal lattice. To obtain diffraction-quality single crystals, slow growth kinetics are mandatory.

  • Solvent System: Dissolve 20 mg of the compound in a minimum volume (approx. 0.5 mL) of Dichloromethane (DCM) or Ethyl Acetate (good solubility).

  • Antisolvent: Use Hexane or Heptane (poor solubility).

  • Setup: Place the open sample vial inside a larger closed jar containing 3 mL of the antisolvent.

  • Causality: The volatile antisolvent slowly diffuses into the sample solution over 3–7 days. This gradual decrease in solubility forces nucleation at a controlled rate, preventing the formation of twinned or microcrystalline aggregates.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Extinction of light upon rotation by 90° confirms a single-crystal domain rather than an amorphous or twinned solid.

Data Collection and Refinement

Because the 4-methylpiperazine ring is highly flexible, thermal motion can blur electron density maps. Data collection must be performed at cryogenic temperatures[4].

  • Mounting: Coat a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer immediately to a diffractometer equipped with a cold nitrogen stream (100–150 K). Use graphite-monochromated Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation ( λ = 1.54184 Å). Cu K α is preferred for this compound to maximize the anomalous dispersion signal of the chlorine atom, aiding in absolute structure determination if applicable.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT).

  • Refinement: Refine against F2 using full-matrix least-squares (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on the piperazine ring should be placed in geometrically calculated positions and refined using a riding model[4].

SCXRD_Workflow A 1. Sample Preparation (Vapor Diffusion) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. Data Collection (Mo/Cu Kα, 150 K) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (Direct Methods / SHELXT) D->E F 6. Refinement (Least-Squares / SHELXL) E->F G 7. Validation (CIF Check & R-factor < 5%) F->G

Step-by-step single-crystal X-ray diffraction (SCXRD) workflow.

Quantitative Data Summaries

Based on the crystallographic behavior of structurally analogous piperazinyl-nitropyrimidines, the following tables summarize the expected quantitative parameters.

Table 1: Expected Crystallographic Parameters
ParameterExpected Value / AssignmentRationale
Empirical Formula C9H12ClN5O2Confirmed via HRMS and elemental analysis.
Formula Weight 257.68 g/mol Standard isotopic mass[1].
Crystal System Monoclinic or TriclinicTypical for unsymmetrical, sterically hindered heterocycles.
Space Group P21​/c or P1ˉ Centrosymmetric packing driven by weak C-H...O and C-H...N interactions.
Temperature 100 - 150 KRequired to suppress dynamic disorder of the piperazine ring[4].
Calculated Density ( ρ ) ~1.45 - 1.55 g/cm³Standard packing efficiency for halogenated organic small molecules.
Table 2: Key Geometrical Parameters (Bond Lengths and Angles)
Structural FeatureExpected ValueStructural Causality
C4–Cl Bond Length ~1.73 - 1.75 ÅTypical sp2 carbon-chlorine bond; highly polarized.
C6–N(piperazine) Bond ~1.34 - 1.36 ÅShorter than a standard C-N single bond (~1.47 Å) due to resonance into the pyrimidine ring.
Nitro Torsion Angle 40° - 60°Out-of-plane rotation required to avoid steric clash with C4-Cl and C6-piperazine[3].
Piperazine Conformation ChairMinimizes internal torsional strain; N-methyl is equatorially positioned.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

While SCXRD provides the absolute 3D structure of a single crystal, Powder X-Ray Diffraction (PXRD) is mandatory to validate that the bulk synthesized powder is phase-pure and matches the single crystal.

PXRD Protocol:
  • Sample Preparation: Gently grind 50 mg of the bulk 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine powder using an agate mortar and pestle to ensure a uniform particle size (typically < 10 μ m). Causality: Over-grinding can induce amorphization or polymorphic phase transitions, while under-grinding leads to preferred orientation effects (where certain crystal faces diffract disproportionately).

  • Mounting: Pack the powder onto a zero-background silicon sample holder to eliminate amorphous baseline noise.

  • Data Collection: Scan using a Bragg-Brentano diffractometer (Cu K α radiation) from 2θ=5∘ to 50∘ with a step size of 0.01° and a scan speed of 2°/min.

  • Validation: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD .cif file (using software like Mercury). A 1:1 match in peak positions confirms that the bulk material is structurally identical to the isolated single crystal, validating the synthetic batch for downstream pharmaceutical development.

References

  • Linden, A., et al. "5-Nitropyrimidines from 3,3-diamino(2-nitro)thioacrylamides. Structure of 6-(2-furfurylamino)-2-(2-furyl)-4-methylthio-5-nitropyrimidine." Acta Crystallographica Section C Crystal Structure Communications, 1994. Available at:[Link]

  • Zhang, Y., et al. "Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine." Crystal Growth & Design, ACS Publications, 2023. Available at:[Link]

  • MDPI Open Access. "Synthesis, Dynamic NMR Characterization, and XRD Study of Piperazines." Molecules, 2025. Available at: [Link]

Sources

Mechanistic Profiling of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I present this comprehensive technical guide on the mechanistic utility of the highly functionalized pyrimidine scaffold, 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2). Rather than acting as a standalone therapeutic, this molecule is a programmable, highly reactive building block. Depending on how this scaffold is synthetically manipulated, its derivatives exhibit a diverse array of mechanisms of action (MoA)—ranging from targeted covalent inhibition of isomerases to reversible ATP-competitive antagonism of kinases.

Structural Anatomy & Electronic Causality

To understand the MoA of its derivatives, one must first deconstruct the electronic environment of the parent scaffold. Every functional group on this molecule serves a precise physicochemical purpose:

  • The 5-Nitro Group (-NO₂): As a powerful electron-withdrawing group, it exerts profound inductive (-I) and mesomeric (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, priming the adjacent positions for nucleophilic attack.

  • The 4-Chloro Leaving Group: Activated by the ortho-nitro group and the pyrimidine nitrogens, the C4 carbon becomes highly electrophilic. This makes the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The 4-Methylpiperazine Ring: This moiety serves a dual purpose. Pharmacokinetically, its basic tertiary amine (pKa ~8.5) is protonated at physiological pH, ensuring excellent aqueous solubility. Pharmacodynamically, it frequently acts as a solvent-channel interacting group in kinase active sites, projecting away from the hydrophobic hinge region to provide favorable enthalpy via hydrogen bonding with water molecules.

The Dual Mechanism of Action

The pharmacological destiny of this scaffold is dictated by whether the 4-chloro group is retained as an electrophilic trap or displaced to form a stable pharmacophore.

The Electrophilic Warhead: Targeted Covalent Inhibition

When the 4-chloro-5-nitropyrimidine core is preserved, the molecule functions as a Targeted Covalent Inhibitor (TCI) . Recent structural biology studies have demonstrated that 2-chloro and 4-chloro-5-nitropyrimidine derivatives act as potent electrophilic warheads 1.

In the context of the peptidyl-prolyl isomerase Pin1, these derivatives undergo an SNAr reaction with the nucleophilic thiolate of Cys113 2. The sequence of events is driven by the formation of a stabilized Meisenheimer intermediate, followed by the elimination of the chloride ion. The pyrimidine nitrogens further anchor the molecule via hydrogen bonding with adjacent serine residues, positioning the warhead for irreversible covalent bond formation 2.

SNAr Target Target Protein (e.g., Pin1, Kinase) Cys Nucleophilic Cysteine (Thiolate State) Target->Cys Deprotonation Meisenheimer Meisenheimer Intermediate Cys->Meisenheimer SNAr Attack Warhead 4-Chloro-5-Nitropyrimidine Derivative Warhead->Meisenheimer Electrophilic Capture Covalent Covalent Adduct (Irreversible Inhibition) Meisenheimer->Covalent Chloride Elimination

Fig 1: SNAr-mediated covalent binding pathway of 4-chloro-5-nitropyrimidine warheads.

The Pharmacophore Precursor: Reversible Inhibition & GPCR Agonism

When the 4-chloro group is synthetically displaced by amines or anilines, the resulting 4-amino-5-nitropyrimidine derivatives lose their covalent reactivity and transition into reversible modulators.

  • Kinase Inhibitors: Reduction of the 5-nitro group yields 2,4,5-triaminopyrimidines, which are classic ATP-competitive inhibitors. These scaffolds mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., in Bruton's Tyrosine Kinase[BTK] inhibitors) 3.

  • GPCR Modulators: 5-nitropyrimidine analogs bearing azabicyclic substituents have been identified as potent GPR119 agonists, utilized heavily in metabolic disease research 4.

  • Antiviral Agents: Dispirotripiperazine (DSTP) derivatives built on the 5-nitropyrimidine core exhibit broad-spectrum antiviral activity against HBV and HSV by suppressing viral DNA elongation 5.

Quantitative Pharmacological Data

The versatility of the scaffold is reflected in the diverse target classes it can modulate. The table below summarizes the quantitative data associated with derivatives of the 5-nitropyrimidine core.

Target ClassDerivative ScaffoldMechanism of ActionRepresentative IC50 / EC50
Pin1 Isomerase 2-chloro/4-chloro-5-nitropyrimidineCovalent Alkylation (Cys113)0.70 - 3.15 µM
BTK Kinase 2,5-diaminopyrimidine (reduced core)ATP-Competitive Inhibition< 10 nM
GPR119 Receptor 4-amino-5-nitropyrimidineGPCR Agonism0.60 - 53 nM
HBV / HSV Dispirotripiperazine (DSTP)Viral DNA Suppression0.90 - 2.02 µM

Self-Validating Experimental Protocols

To rigorously define the MoA of these derivatives, we employ a self-validating assay matrix. The following protocols are designed not just to generate data, but to internally verify the causality of the observed inhibition.

Workflow Synthesis 1. Scaffold Derivatization (SNAr / Reduction) Assay 2. Biochemical Screening (FRET / TR-FRET) Synthesis->Assay MassSpec 3. Intact Protein LC-MS (Covalent Validation) Assay->MassSpec Active Hits Crystallography 4. X-ray Crystallography (Binding Mode) MassSpec->Crystallography Mass Shift Confirmed

Fig 2: Experimental workflow for validating the mechanism of action of pyrimidine derivatives.

Protocol 1: Intact Protein LC-MS (Validation of Covalent Modification)

Causality: To unambiguously differentiate between high-affinity reversible binding and true covalent modification, intact mass spectrometry is used. A mass shift equal to the exact mass of the inhibitor minus the leaving group (HCl) confirms the SNAr mechanism.

  • Reaction Setup: Incubate 10 µM of recombinant target protein (e.g., Pin1) with 100 µM of the pyrimidine derivative in 50 mM HEPES buffer (pH 7.4) for 2 hours at 25°C.

  • Quenching & Desalting: Quench the reaction with 1% formic acid (v/v). Desalt the sample using an online C4 trap column to remove buffer salts that cause ion suppression.

  • LC-MS Analysis: Analyze the eluate using an ESI-TOF mass spectrometer in positive ion mode.

  • Data Deconvolution: Process the raw m/z envelope using maximum entropy deconvolution software to obtain the intact monoisotopic mass.

  • Self-Validation Step (Negative Control): Run the identical protocol using a Cys-to-Ala mutant of the target protein (e.g., Pin1 C113A). The absence of a mass shift in the mutant definitively proves that the covalent adduct is specific to the target cysteine and not an artifact of non-specific alkylation.

Protocol 2: Jump-Dilution TR-FRET Assay (Validation of Reversibility)

Causality: For derivatives where the 4-chloro group has been substituted (e.g., BTK inhibitors), we must verify that the inhibition is purely reversible and ATP-competitive.

  • Complex Formation: Pre-incubate the target kinase (100 nM) with the derivative at 10× its IC50 concentration for 60 minutes to ensure steady-state binding.

  • Jump Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the fluorescent peptide substrate and ATP at its Km​ concentration.

  • Signal Development: After a 60-minute reaction, add the Europium-labeled anti-phospho antibody.

  • Detection: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 340 nm, Em: 615/665 nm).

  • Self-Validation Step: Compare the initial velocity of the diluted complex to a vehicle control. A rapid recovery of kinase activity (parallel slope to the uninhibited control) confirms a reversible MoA. Failure to recover activity indicates tight-binding or an unexpected covalent interaction.

References

  • Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors. ACS Medicinal Chemistry Letters (2024). 1

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology (2023).3

  • Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. ResearchGate / Bioorganic & Medicinal Chemistry (2012). 4

  • Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property. NIH PMC / Antiviral Research (2020). 5

Sources

Methodological & Application

Synthesis Protocol for 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Context

The compound 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) is a highly versatile pyrimidine intermediate utilized extensively in the discovery of small molecule therapeutics. It serves as a critical building block in the synthesis of kinase inhibitors[1], WDR5-MLL1 protein-protein interaction (PPI) inhibitors for leukemia[2], and ubiquitin-specific protease 7 (USP7) inhibitors[3].

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. By leveraging the differential reactivity of the symmetric 4,6-dichloro-5-nitropyrimidine precursor, chemists can selectively substitute a single chlorine atom with 1-methylpiperazine.

Mechanistic Rationale & Chemical Causality

To achieve high yields and prevent the formation of unwanted byproducts, it is critical to understand the electronic environment of the starting material.

The Causality of the SN​Ar Reaction: The strong electron-withdrawing nature of the nitro group at the C5 position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring. This renders the C4 and C6 chlorides exceptionally susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine.

Why Temperature Control is Critical: Once the first substitution occurs, the newly attached piperazine moiety donates electron density into the pyrimidine ring, slightly deactivating the remaining C-Cl bond. However, because the nitro group is such a potent activating group, the activation energy for a second substitution remains dangerously low. If the reaction temperature exceeds 5 °C, or if the nucleophile is added too rapidly (causing a localized exothermic spike), the reaction will cascade into a di-substituted impurity. Therefore, strict thermal control at 0 °C is the primary causal factor for ensuring mono-substitution[2].

Reaction Workflow Diagram

SynthesisWorkflow Start 4,6-dichloro-5-nitropyrimidine (Electrophile) Reaction S_NAr Reaction 0 °C, 2-6 hours Start->Reaction Reagent 1-methylpiperazine (Nucleophile) Reagent->Reaction Base Triethylamine (TEA) (Acid Scavenger) Base->Reaction Solvent Anhydrous THF (Solvent) Solvent->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Mono-substitution SideProduct Di-substituted Impurity (Over-reaction) Reaction->SideProduct T > 5 °C Purification Silica Gel Chromatography (DCM:MeOH) Workup->Purification Product 4-chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Target Product) Purification->Product Yield: ~75-85%

Figure 1: SNAr workflow for synthesizing 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine.

Materials & Stoichiometric Data

To ensure a self-validating and reproducible setup, utilize the exact stoichiometric ratios outlined in Table 1.

Table 1: Quantitative Reaction Parameters

Reagent / MaterialCAS NumberEquivalentsMW ( g/mol )AmountRole
4,6-dichloro-5-nitropyrimidine4316-93-21.00193.971.94 g (10.0 mmol)Electrophile
1-methylpiperazine109-01-31.05100.161.05 g (10.5 mmol)Nucleophile
Triethylamine (TEA)121-44-81.50101.191.52 g (15.0 mmol)Acid Scavenger
Tetrahydrofuran (THF)109-99-9N/AN/A20.0 mLAnhydrous Solvent

Step-by-Step Experimental Protocol

Step 1: Preparation of the Electrophile Solution
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 1.94 g (10.0 mmol) of 4,6-dichloro-5-nitropyrimidine in 15.0 mL of anhydrous THF.

  • Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes.

  • Add 1.52 g (15.0 mmol, ~2.1 mL) of Triethylamine (TEA) to the stirring solution.

Step 2: Nucleophile Addition (Critical Step)
  • In a separate dry vial, dilute 1.05 g (10.5 mmol, ~1.16 mL) of 1-methylpiperazine in 5.0 mL of anhydrous THF.

  • Load the nucleophile solution into a pressure-equalizing dropping funnel or a syringe pump.

  • Causality Checkpoint: Add the 1-methylpiperazine solution dropwise over 30 minutes. Rapid addition will cause a localized exothermic reaction, providing the thermal energy required to overcome the activation barrier for the di-substituted byproduct[2].

  • Maintain the reaction mixture at 0 °C and stir for 2 to 6 hours[2].

Step 3: Reaction Monitoring (Self-Validating System)
  • After 2 hours, withdraw a 10 µL aliquot and dilute it in 1 mL of Methanol.

  • TLC Validation: Spot the sample on a silica gel TLC plate alongside the starting material. Elute using Dichloromethane:Methanol (95:5). The starting material will run near the solvent front ( Rf​≈0.9 ), while the product, containing a basic piperazine ring, will be significantly retained ( Rf​≈0.3 ).

  • LC-MS Validation: Inject the sample into an LC-MS. The reaction is complete when the starting material mass is consumed, and a dominant peak at m/z 258.1[ M+H ]+ is observed. If a peak at m/z 322.2 appears, di-substitution has occurred.

Step 4: Quenching and Extraction
  • Once complete, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) while still at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Dichloromethane and slowly increasing to Dichloromethane:Methanol (95:5).

  • Pool the fractions containing the pure product (verified by TLC) and evaporate the solvent to yield 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine as a pale yellow solid (Typical Yield: 75–85%).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, verify the structural integrity against the following expected analytical parameters:

  • Physical State: Pale yellow to off-white solid.

  • LC-MS (ESI): Calculated for C9​H12​ClN5​O2​ [ M+H ]+: 258.07; Found: 258.1.

  • 1H NMR (400 MHz, CDCl3​ ): Expected diagnostic signals include a singlet for the pyrimidine aromatic proton (if applicable, though C2 is the only open position, typically ~8.5 ppm), and distinct multiplets for the piperazine ring protons (~3.5-3.8 ppm for the CH2​ groups adjacent to the pyrimidine, and ~2.4-2.6 ppm for the CH2​ groups adjacent to the methylamine). A sharp singlet for the N−CH3​ group should appear around 2.3 ppm.

References

  • Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia. Journal of Medicinal Chemistry, 2021, 64 (14), 10124-10149. URL:[Link][2]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021, 64 (19), 14046–14128. URL:[Link][1]

  • Piperidine derivatives as inhibitors of ubiquitin specific protease 7. World Intellectual Property Organization (Patent), WO2018073602A1, 2018. URL:[3]

Sources

how to synthesize 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine from 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Mono-Amination of 4,6-Dichloro-5-nitropyrimidine

Executive Summary & Strategic Context

The synthesis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine from 4,6-dichloro-5-nitropyrimidine is a critical foundational transformation in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors and protein-protein interaction modulators[1]. The pyrimidine scaffold, heavily functionalized with a nitro group and a versatile piperazine moiety, serves as a privileged pharmacophore.

This protocol details a highly controlled Nucleophilic Aromatic Substitution ( SN​Ar ) designed to achieve strict mono-substitution. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic and kinetic controls required to prevent over-reaction and ensure a self-validating, high-yield workflow.

Mechanistic Rationale & Causality

The starting material, 4,6-dichloro-5-nitropyrimidine, is a highly electrophilic system. The strong electron-withdrawing nature of the nitro group at the C5 position severely depletes electron density from the pyrimidine ring, making the C4 and C6 positions highly susceptible to nucleophilic attack.

The Challenge of Over-Substitution: Because both C4 and C6 are identical in the starting material, the primary risk is di-substitution, yielding 4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine. The Solution (Electronic & Kinetic Control):

  • Electronic Deactivation: Once the first equivalent of 1-methylpiperazine attaches to C4, the nitrogen atom of the piperazine ring donates electron density into the pyrimidine system via resonance. This significantly reduces the electrophilicity of the remaining C6 position.

  • Kinetic Control: By strictly maintaining the reaction temperature at 0 °C and utilizing exactly 1.0 equivalent of the nucleophile, the activation energy required for the second substitution is not reached[2]. Triethylamine ( Et3​N ) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the 1-methylpiperazine, which would otherwise stall the reaction[3].

S_NAr_Mechanism SM 4,6-Dichloro-5-nitropyrimidine (Highly Electrophilic) MC Meisenheimer Complex (Stabilized by -NO2) SM->MC + NUC NUC 1-Methylpiperazine (Nucleophile) COND Et3N / THF 0 °C COND->MC Base Promoted PROD 4-Chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine MC->PROD - HCl (Scavenged)

Reaction pathway for the S_NAr mono-amination of 4,6-dichloro-5-nitropyrimidine.

Quantitative Data & Optimization Matrix

To establish a self-validating system, researchers must understand how deviations in parameters affect the outcome. The following tables summarize the stoichiometric requirements and the optimization matrix for this transformation.

Table 1: Stoichiometry and Reagent Profile

Reagent / MaterialMW ( g/mol )EquivalentsRole in System
4,6-Dichloro-5-nitropyrimidine193.971.00Electrophilic Substrate
1-Methylpiperazine100.161.00 - 1.05Nucleophile
Triethylamine ( Et3​N )101.191.20 - 1.50Acid Scavenger
Tetrahydrofuran (THF), Anhydrous72.1110-20 VolAprotic Solvent

Table 2: Process Optimization & Causality Matrix

ParameterCondition TestedResulting OutcomeMechanistic Causality
Temperature 0 °C RT>95% Mono-substitutedKinetic barrier for 2nd substitution is maintained.
Temperature Reflux (65 °C)High Di-substitutionThermal energy overcomes the electronic deactivation of the mono-adduct.
Nucleophile Eq. 2.0 EquivalentsComplete Di-substitutionExcess nucleophile forces the equilibrium toward the bis-adduct.
Solvent Protic (MeOH)Impurity FormationCompeting nucleophilic attack by methoxide/methanol on the highly reactive pyrimidine.

Detailed Experimental Protocol

Note: This procedure is designed for a 10 mmol scale. Scale-up requires careful attention to the exotherm during the addition of the nucleophile.

Phase 1: System Preparation & Initiation

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel[3]. Flush the system with inert gas (Nitrogen or Argon).

  • Charge the flask with 4,6-dichloro-5-nitropyrimidine (1.94 g, 10.0 mmol) and anhydrous THF (25 mL)[2].

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution in one portion.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

Phase 2: Controlled Nucleophilic Addition 5. Prepare a solution of 1-methylpiperazine (1.11 mL, 10.0 mmol) in anhydrous THF (5 mL). Transfer this to the dropping funnel. 6. Begin dropwise addition of the 1-methylpiperazine solution over a period of 30-45 minutes. Crucial Insight: Rapid addition will cause a localized exotherm, temporarily raising the temperature and promoting unwanted di-substitution. 7. Upon complete addition, maintain the reaction at 0 °C and stir for 2 to 6 hours[2]. Monitor the reaction progression via TLC (Hexanes:EtOAc, 1:1) or LC-MS until the starting material is completely consumed.

Phase 3: Quench, Workup, and Isolation 8. Quench the reaction at 0 °C by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution (30 mL)[3]. This neutralizes any residual acid and halts the reaction. 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 30 mL)[3]. 10. Combine the organic phases and wash sequentially with distilled water (30 mL) and brine (30 mL). 11. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. 12. Purification: While the crude product is often of sufficient purity (>90%) for subsequent steps, it can be purified via flash column chromatography (Silica gel, eluting with a gradient of DCM to 5-10% Methanol in DCM) to afford 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine as a solid.

Analytical Validation (Self-Validating Checks)

To ensure the integrity of the synthesized batch, verify against the following expected analytical markers:

  • LC-MS: Expected [M+H]+ for C9​H12​ClN5​O2​ is m/z≈258.07 . The presence of a significant peak at m/z≈322 indicates di-substitution (bis-piperazine adduct).

  • 1H NMR ( CDCl3​ or DMSO−d6​ ): Look for the diagnostic singlet of the pyrimidine C2 proton (typically highly deshielded, ~8.5 - 8.8 ppm). The piperazine protons should integrate to 8H (multiplets between 2.5 - 3.8 ppm), and the N-methyl group should appear as a sharp 3H singlet (~2.3 ppm).

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (WO2018073602A1)

Sources

Application Note: 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine as a Versatile Intermediate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly ATP-competitive kinase inhibitors, frequently relies on highly functionalized heterocyclic scaffolds. 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) serves as a critical, advanced pharmaceutical intermediate in this domain [[1]](). By providing a pre-installed 4-methylpiperazine moiety—a pharmacophore proven to enhance aqueous solubility and tune the basicity of active pharmaceutical ingredients (APIs)—this building block accelerates the synthesis of complex purine and pyrazolo[3,4-d]pyrimidine cores [[2]]().

Chemical Profile & Mechanistic Insights (E-E-A-T)

Chemical Identity:

  • Formula: C9H12ClN5O2 1

  • Molecular Weight: 257.68 g/mol 1

  • Regulatory Tracking: Extensively monitored in synthesis databases for generating related kinase-targeting substances 3.

Mechanistic Causality: The strategic value of this intermediate lies in its orthogonal reactivity . The pyrimidine ring is inherently electron-deficient. This deficiency is significantly amplified by the strongly electron-withdrawing 5-nitro group.

  • Why it works: The synergistic electron-withdrawing effect makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under exceptionally mild conditions. Researchers can introduce diverse primary or secondary amines at the C4 position without risking competitive substitution or degradation of the existing piperazine ring at C6.

  • Downstream Utility: Following the SNAr step, the 5-nitro group can be chemoselectively reduced to a primary amine. The resulting 4,5-diamine is the classic, indispensable precursor for cyclization into bicyclic scaffolds (e.g., purines) that mimic the adenine ring of ATP, allowing the final drug to competitively bind in the kinase hinge region.

Experimental Protocols: Bicyclic Core Synthesis

The following protocols represent a self-validating, three-step workflow to convert 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine into a functionalized purine core. Each step includes mandatory In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Step 1: SNAr Substitution of the C4-Chloro Group

Objective: Regioselective introduction of an R-amine at the C4 position.

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing the generated HCl from protonating the incoming nucleophile or the basic piperazine moiety, which would otherwise stall the reaction.

  • Nucleophile Addition: Cool the mixture to 0 °C and add the desired primary amine (R-NH2) (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 258 [M+H]+) disappears and the substituted product mass appears.

  • Workup: Quench with ice water. Extract with ethyl acetate (3x). Wash the organic layer thoroughly with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Chemoselective Reduction of the 5-Nitro Group

Objective: Convert the 5-nitro intermediate to a 4,5-diamine for subsequent cyclization.

  • Preparation: Dissolve the crude product from Step 1 in methanol (0.1 M).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir at room temperature for 12 hours.

    • Alternative Causality: If the R-group contains halogens sensitive to Pd-catalyzed dehalogenation, substitute this step with Iron powder (5.0 eq) and NH4Cl (5.0 eq) in EtOH/H2O (4:1) at 80 °C.

  • Validation (IPC): Perform TLC (DCM:MeOH 9:1). The successful reduction is indicated by a highly polar spot (amine) replacing the less polar nitro compound.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot methanol. Concentrate the filtrate to yield the diamine.

Step 3: Cyclization to the Purine Scaffold

Objective: Condensation and cyclization to form the final bicyclic API pharmacophore.

  • Preparation: Dissolve the 4,5-diamine intermediate in triethyl orthoformate (excess). The orthoester acts as both the solvent and the carbon-donor reagent.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Reaction: Reflux the mixture at 120 °C for 6 hours.

    • Causality: The acidic conditions promote the condensation of the orthoester with the diamine, followed by the elimination of ethanol and water, driving the thermodynamic formation of the imidazole ring.

  • Validation (IPC): Use LC-MS to confirm the mass shift corresponding to the dual condensation/cyclization event (-EtOH, -H2O).

  • Workup: Concentrate the reaction mixture to dryness. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the final 6-(4-methylpiperazin-1-yl)purine derivative.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics, operational parameters, and analytical markers for the workflow described above.

Reaction StepChemical TransformationTypical Reagents / SolventsTemp / TimeExpected YieldIPC Analytical Marker
1 C4 SNAr SubstitutionR-NH2, DIPEA, DMF25 °C / 2-4 h85 - 95%LC-MS: Disappearance of m/z 258
2 5-Nitro ReductionH2, 10% Pd/C, MeOH25 °C / 12 h90 - 98%TLC: High polarity shift (amine)
3 Purine CyclizationTriethyl orthoformate, p-TSA120 °C / 6 h70 - 85%LC-MS: Mass shift (-EtOH, -H2O)

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow A 4,6-Dichloro-5-nitropyrimidine (Starting Material) B 4-Chloro-6-(4-methylpiperazin-1-yl)- 5-nitropyrimidine (CAS: 154418-73-2) A->B 1 eq N-methylpiperazine C SNAr Reaction (Amine Substitution at C4) B->C R-NH2, DIPEA, DMF D 5-Nitro Reduction (Pd/C, H2 or Fe/HCl) C->D Intermediate: 4-amino-5-nitro E Cyclization (Orthoesters / Urea) D->E Intermediate: 4,5-diamine F Purine / Pyrazolopyrimidine Core (Kinase Inhibitor Pharmacophore) E->F Final API Scaffold

Synthetic workflow from 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine to kinase inhibitors.

Sources

Application and Protocol Guide: Selective Reduction of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitro group in 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine to yield the corresponding 5-aminopyrimidine derivative. This transformation is a critical step in the synthesis of various biologically active molecules, particularly kinase inhibitors in cancer therapy. The primary challenge lies in achieving high chemoselectivity, preserving the labile chloro substituent, which is crucial for subsequent cross-coupling reactions. This document explores the rationale behind reagent selection, focusing on methods that minimize dehalogenation, and provides step-by-step experimental procedures, troubleshooting advice, and essential safety information.

Introduction: The Significance of 5-Aminopyrimidine Scaffolds

The 5-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The target molecule of this guide, 4-chloro-6-(4-methylpiperazin-1-yl)-5-aminopyrimidine, is a key intermediate in the synthesis of potent kinase inhibitors. The amino group serves as a crucial handle for further derivatization, while the chloro and piperazine moieties are integral for binding to the target protein and modulating physicochemical properties. The selective reduction of the nitro group is a pivotal transformation that unlocks the synthetic potential of this versatile intermediate.

The Challenge: Achieving Chemoselective Nitro Reduction

The primary obstacle in the reduction of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is the prevention of dehalogenation. Many common reduction methods, particularly those employing palladium on carbon (Pd/C) with hydrogen gas, are known to cleave aryl halides.[1] Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the integrity of the C-Cl bond.

Recommended Methodologies for Selective Reduction

Based on extensive literature review and empirical evidence, two primary methods are recommended for the selective reduction of the nitro group in the presence of a chloro substituent on the pyrimidine ring:

  • Catalytic Hydrogenation with Raney® Nickel: This is often the method of choice as Raney® Nickel is less prone to inducing dehalogenation of aromatic chlorides compared to Pd/C.[1] It can be employed with either hydrogen gas or through catalytic transfer hydrogenation.

  • Chemical Reduction with Metals in Acidic Media: Reagents such as iron powder in acetic or hydrochloric acid (Fe/HCl or Fe/AcOH) are robust and highly selective for nitro group reduction.[2]

  • Reduction with Sodium Dithionite (Na₂S₂O₄): This inorganic reducing agent offers a mild and often highly chemoselective alternative, particularly suitable for substrates sensitive to catalytic hydrogenation or strongly acidic conditions.

This guide will provide detailed protocols for the first two methods, which are widely applicable and have a strong track record of success in similar systems.

Reaction Scheme and Workflow

The overall transformation is depicted below:

G Start 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine P1 Method A: Catalytic Hydrogenation (Raney® Ni, H₂ or H-donor) Start->P1 P2 Method B: Metal/Acid Reduction (Fe/HCl or Fe/AcOH) Start->P2 End 4-chloro-6-(4-methylpiperazin-1-yl)-5-aminopyrimidine P1->End P2->End

Figure 1: Reaction scheme for the selective reduction.

A general workflow for selecting and optimizing the reduction method is presented below:

G Start Start: 4-chloro-6-(4-methyl- piperazin-1-yl)-5-nitropyrimidine Method_Selection Method Selection: - Raney® Ni / H₂ (or transfer) - Fe / Acid Start->Method_Selection Small_Scale Small-Scale Test Reaction (Monitor by TLC/LC-MS) Method_Selection->Small_Scale Analysis Analyze for: - Complete conversion - Dehalogenation byproduct - Other impurities Small_Scale->Analysis Optimization Optimization (if necessary): - Adjust temperature - Vary reaction time - Change solvent Analysis->Optimization Issues Detected Scale_Up Scale-Up Reaction Analysis->Scale_Up Successful Optimization->Small_Scale Workup Work-up and Purification Scale_Up->Workup Final_Product Final Product: 4-chloro-6-(4-methylpiperazin-1-yl) -5-aminopyrimidine Workup->Final_Product

Sources

column chromatography purification methods for 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Intermediate purification for multi-targeted kinase inhibitors and pyrimidine-fused heterocycles.

Chemical Context & Reaction Mechanics

The compound 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) is a critical synthetic intermediate heavily utilized in the development of kinase inhibitors . Its synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine with 1-methylpiperazine.

The presence of the highly electron-withdrawing nitro group at the 5-position drastically lowers the LUMO of the pyrimidine ring, making the 4- and 6-positions highly susceptible to nucleophilic attack. While the first substitution is rapid even at 0°C, the introduction of the electron-donating piperazine ring deactivates the system slightly. However, over-alkylation remains a significant risk, leading to the formation of a highly polar di-substituted byproduct: 4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine.

ReactionPathway SM 4,6-dichloro-5-nitropyrimidine (Non-polar SM) Target 4-chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Target Intermediate) SM->Target SNAr (1 eq.) Amine 1-methylpiperazine (Basic Nucleophile) Amine->Target Nucleophilic Attack Byproduct 4,6-bis(4-methylpiperazin-1-yl) -5-nitropyrimidine (Di-substituted Impurity) Target->Byproduct Excess Amine / Extended Time

Figure 1: SNAr pathway and impurity generation during synthesis.

Chromatographic Physics & Causality

Purifying this intermediate presents a classic chromatographic paradox. The molecule contains a highly electron-deficient, polar aromatic system paired with a basic tertiary amine (N-methylpiperazine, pKa ~9.0).

When subjected to standard normal-phase silica gel (SiO2), the basic amine interacts strongly with the acidic surface silanol groups (-Si-OH, pKa ~4.5–5.5). The amine acts as a proton acceptor, ionizing the silanols to -Si-O⁻. This shifts the separation mechanism from standard adsorption/desorption to an electrostatic ion-exchange interaction . The macroscopic result is severe peak tailing, band broadening, and co-elution with the di-substituted byproduct .

The Solution: To enforce a purely polarity-based partition, the acidic silanols must be dynamically masked. This is achieved by adding 1% Triethylamine (TEA) to the mobile phase. TEA, being highly volatile and present in vast excess, competitively saturates the active silanol sites, allowing the target basic intermediate to elute as a sharp, well-defined band.

Method Development & Quantitative Data

Because of the compound's high polarity, standard Hexane/Ethyl Acetate gradients are ineffective; the compound will precipitate on the column or fail to elute. A Dichloromethane (DCM) and Methanol (MeOH) system is required. DCM provides the solvation power for the polar aromatic core, while MeOH provides the hydrogen-bonding capacity needed to mobilize the piperazine moiety.

Table 1: TLC Retention Factors (Rf) & Mobile Phase Optimization
CompoundHexane:EtOAc (1:1)DCM:MeOH (95:5)DCM:MeOH:TEA (95:4:1)Peak Shape / Observation
4,6-dichloro-5-nitropyrimidine (SM) 0.850.950.95Sharp, moves with solvent front
Target Compound 0.100.350.45 Sharp only with TEA modifier
Di-substituted Byproduct 0.000.150.25Highly retained, tails without TEA
Table 2: Reverse-Phase Prep-HPLC Gradient (C18 Column)

For applications requiring >99% purity (e.g., pre-clinical assay materials), Reverse-Phase HPLC is preferred. A low-pH mobile phase (0.1% Trifluoroacetic acid) ensures the piperazine nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase .

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)Curve
0.095520.0Initial
2.095520.0Isocratic Hold
15.0406020.0Linear Gradient
17.059520.0Column Wash
21.095520.0Re-equilibration

Self-Validating Purification Protocols

PurificationWorkflow Crude Crude Reaction Mixture (Target + SM + Byproduct) TLC TLC Profiling (Check Rf & Tailing) Crude->TLC Decision Scale & Purity Goal? TLC->Decision NP Normal Phase Flash (Silica + 1% TEA) Decision->NP Gram-scale (Intermediate Use) RP Reverse Phase HPLC (C18 + 0.1% TFA) Decision->RP mg-scale (High Purity/Assay) Validation Fraction Validation (LC-MS / TLC) NP->Validation RP->Validation Pure Pure Target Compound (>95% Purity) Validation->Pure

Figure 2: Chromatographic decision matrix and self-validating workflow.

Protocol A: Normal-Phase Flash Chromatography (Gram-Scale)

Design Rationale: Ideal for bulk intermediate purification where >95% purity is sufficient for subsequent synthetic steps.

  • Column Equilibration (Critical Step):

    • Prepare a solvent system of DCM:MeOH:TEA (99:0:1).

    • Flush the silica column with at least 3 Column Volumes (CV) of this mixture.

    • Self-Validation Checkpoint: Collect a drop of the eluent from the column outlet and spot it on wet pH paper. Proceed only if the pH is >8. If it is neutral, the silica has absorbed the TEA, and your compound will tail. Continue flushing until basic.

  • Sample Loading (Dry Loading):

    • Dissolve the crude mixture in a minimum amount of DCM/MeOH.

    • Add Celite (1:2 ratio by weight to crude mass) and evaporate to a free-flowing powder under reduced pressure.

    • Causality: Liquid loading a highly polar mixture often leads to peak fronting and poor band resolution. Dry loading ensures a uniform sample dissolution rate at the head of the column.

  • Gradient Execution:

    • Run a gradient from DCM:MeOH:TEA (99:0:1) to (90:9:1) over 10 CV.

    • The unreacted starting material will elute in the first 2 CV. The target compound typically elutes between 4–6 CV.

  • Fraction Pooling:

    • Self-Validation Checkpoint: Co-spot the fractions alongside the crude mixture on a TLC plate. Develop in DCM:MeOH:TEA (95:4:1). Pool only the fractions containing the single spot at Rf 0.45.

    • Concentrate under reduced pressure. To remove residual TEA, co-evaporate the final product twice with toluene.

Protocol B: Reverse-Phase Preparative HPLC (Milligram-Scale)

Design Rationale: Utilized when the intermediate must be isolated in >99% purity, free of structural isomers or inorganic salts.

  • Sample Preparation:

    • Dissolve the crude material in DMSO or a 1:1 mixture of Water/Acetonitrile (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Method Execution:

    • Utilize a C18 Prep column (e.g., 19 x 150 mm, 5 µm).

    • Inject the sample and initiate the gradient outlined in Table 2 .

    • Monitor UV absorbance at 254 nm (pyrimidine ring) and 280 nm.

  • Mass-Directed Fractionation:

    • Trigger fraction collection based on the target mass [M+H]⁺ = 258.1 m/z.

    • Self-Validation Checkpoint: The presence of the chlorine atom will yield a distinct isotopic pattern (M and M+2 in a 3:1 ratio at 258.1 and 260.1 m/z). Confirm this isotopic signature in the LC-MS trace before pooling.

  • Isolation:

    • Pool the target fractions and lyophilize (freeze-dry) to yield the product as a TFA salt.

References

  • Waters Corporation. "Preparative HPLC Primer: Principles of Method Development." Accessed March 17, 2026. URL:[Link]

handling and long-term storage guidelines for 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a substituted pyrimidine that holds significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a reactive chlorine atom, a nitro group, and a piperazine moiety, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrimidine core is a fundamental component of nucleic acids, and its derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.

Given the reactive nature of this compound, a thorough understanding of its properties and the implementation of rigorous handling and storage protocols are paramount to ensure experimental success, maintain sample integrity, and, most importantly, guarantee the safety of laboratory personnel. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and long-term storage of this valuable research compound.

Material Properties and Identification

A foundational understanding of the physicochemical properties of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is essential for its safe and effective use. While specific experimental data for this compound is not widely published, the following table summarizes its known identifiers and provides estimated properties based on the analysis of structurally similar compounds, such as other chlorinated nitropyrimidines.

PropertyValueSource/Notes
Chemical Name 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-
CAS Number 154418-73-2[1][2]
Molecular Formula C9H12ClN5O2[1]
Molecular Weight 257.68 g/mol [1]
Appearance Likely a solid (e.g., white to yellow powder or crystals)Inferred from similar compounds[3]
Melting Point Not available. Similar chlorinated nitropyrimidines have melting points ranging from 52-103 °C.
Solubility Likely soluble in organic solvents such as chloroform and methanol. Water solubility is expected to be low.Inferred from similar compounds[4]
Stability Potentially sensitive to light, air, and moisture. Stable under recommended storage conditions.Inferred from similar compounds[4]

Health and Safety Information

While specific toxicological data for 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is not available, compounds with similar structures (chlorinated and nitrated heterocycles) are known to be hazardous. Therefore, a conservative approach to safety is essential.

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation[3][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[5].

  • Harmful if Swallowed: May be harmful if ingested.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas[6].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine to minimize exposure and ensure personal safety.

PPE CategoryRecommendationRationale and Best Practices
Eye and Face Protection Chemical splash goggles are required. A face shield should be worn over safety glasses for tasks with a high risk of splashing.Protects against accidental splashes of the compound or solvents.
Skin Protection A lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.Prevents contamination of personal clothing and skin.
Hand Protection Wear compatible, chemical-resistant gloves. Disposable nitrile gloves (minimum 4-5 mil thickness) are suitable for incidental contact but should be changed immediately upon any splash. For prolonged contact, consider double-gloving or using thicker gloves.Prevents direct skin contact. Always inspect gloves for any signs of damage before use.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes inhalation exposure to the compound.

Handling Protocols

Adherence to strict handling protocols is crucial for maintaining the integrity of the compound and the safety of the researcher.

General Handling
  • Work in a Ventilated Area: All handling of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, especially when in solid form, should be performed in a properly functioning chemical fume hood[5].

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid compound.

  • Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[6].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Protocol for Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Gather all required materials: the compound, appropriate solvent, volumetric flask with a stopper, and weighing materials.

    • Ensure the chemical fume hood is operational.

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully transfer the desired amount of the solid compound to the weighing boat.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the desired solvent to the flask to dissolve the solid.

    • Gently swirl the flask to aid dissolution. Sonication may be used if necessary.

  • Final Dilution:

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution according to the long-term storage guidelines outlined in Section 4.

Stock Solution Preparation Workflow cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_dilute Dilution & Storage prep1 Don PPE prep2 Gather Materials prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 weigh1 Tare Weighing Boat prep3->weigh1 weigh2 Transfer Solid weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 dissolve1 Transfer Solid to Flask weigh3->dissolve1 dissolve2 Add Solvent & Dissolve dissolve1->dissolve2 dilute1 Dilute to Volume dissolve2->dilute1 dilute2 Mix Thoroughly dilute1->dilute2 dilute3 Label and Store dilute2->dilute3

Caption: Workflow for the safe preparation of a stock solution.

Long-Term Storage Guidelines

Proper long-term storage is critical to maintain the stability and purity of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. The following guidelines are based on best practices for storing similar heterocyclic compounds.

ParameterRecommendationRationale
Temperature Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The compound may be sensitive to air and moisture, and an inert atmosphere will prevent oxidative and hydrolytic degradation.
Light Protect from light by storing in an amber vial or in a dark location.Many organic compounds, especially those with nitro groups, are light-sensitive.
Container Store in a tightly sealed, appropriate container (e.g., a glass vial with a PTFE-lined cap).Prevents exposure to air and moisture.
Location Store in a designated, well-ventilated, and secure area for hazardous chemicals.Ensures proper containment and prevents accidental exposure.

digraph "Long-Term Storage Decision Tree" {
graph [fontname="Helvetica", fontsize=10, rankdir="TB"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Receiving Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_form [label="Solid or Solution?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solid_storage [label="Store in tightly sealed amber vial under inert gas.", fillcolor="#FBBC05", fontcolor="#202124"]; solution_storage [label="Store in tightly sealed volumetric flask/vial with PTFE-lined cap.", fillcolor="#FBBC05", fontcolor="#202124"]; check_duration [label="Storage Duration?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; short_term [label="Store at 2-8°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; long_term [label="Store at -20°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Properly Stored", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_form; check_form -> solid_storage [label="Solid"]; check_form -> solution_storage [label="Solution"]; solid_storage -> check_duration; solution_storage -> check_duration; check_duration -> short_term [label="< 1 month"]; check_duration -> long_term [label="> 1 month"]; short_term -> end; long_term -> end; }

Caption: Decision tree for appropriate long-term storage conditions.

Spill and Waste Management

Accidental spills and the proper disposal of waste are critical safety considerations.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and any other personnel in the vicinity.

  • PPE: Ensure you are wearing the appropriate PPE before attempting to clean up the spill.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleaning: Once the bulk of the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to your institution's guidelines.

Waste Disposal
  • All waste containing 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Conclusion

4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a valuable research chemical with the potential for significant contributions to drug discovery and development. By adhering to the handling and storage guidelines outlined in these application notes, researchers can ensure the integrity of their experiments, the longevity of the compound, and a safe laboratory environment. The causality behind these protocols is rooted in the principles of chemical reactivity and hazard mitigation. The use of an inert atmosphere and low temperatures for storage directly addresses the potential for oxidative, hydrolytic, and thermal degradation. The stringent PPE and handling requirements are a self-validating system to prevent accidental exposure and its potential health consequences.

References

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet for 4-Chloro-1-methylpiperidine hydrochloride.
  • Fisher Scientific. Safety Data Sheet for 2-Amino-4-chloro-6-methylpyrimidine.
  • MilliporeSigma.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, a critical intermediate in the development of purine analogs, PDE5 inhibitors, and various kinase inhibitors. This document addresses the mechanistic hurdles of nucleophilic aromatic substitution (S_NAr) on highly activated pyrimidines and provides a self-validating protocol to maximize mono-substitution yield.

Mechanistic Insights & Causality: The S_NAr Challenge

The synthesis relies on the S_NAr of 4,6-dichloro-5-nitropyrimidine with 1-methylpiperazine. The 5-nitro group exerts a profound electron-withdrawing effect (both inductively and via resonance), dramatically lowering the LUMO of the pyrimidine ring. This makes the C4 and C6 positions exceptionally electrophilic.

While this activation facilitates the initial nucleophilic attack to form the Meisenheimer complex, it also creates a significant yield-limiting challenge: over-substitution . Even after the first equivalent of 1-methylpiperazine is added—which theoretically donates electron density and deactivates the ring—the 5-nitro group's pull is so strong that the remaining C-Cl bond remains highly susceptible to a second S_NAr reaction. This leads to the di-substituted byproduct 4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine, a phenomenon observed to occur preferentially even under mild conditions due to the extreme activation provided by the nitro group [1][1].

To achieve high regioselectivity and mono-substitution, the reaction must be kinetically controlled. This dictates the strict use of low temperatures, non-nucleophilic external bases, and inverse addition techniques [2][2].

Process Visualizations

Mechanism SM 4,6-Dichloro-5-nitropyrimidine (Highly Activated Electrophile) Meisenheimer Meisenheimer Intermediate (Stabilized by 5-NO2 Resonance) SM->Meisenheimer + 1-Methylpiperazine Target Target Mono-Product (4-Chloro-6-piperazinyl...) Meisenheimer->Target - Cl⁻ (Fast) DiSub Di-substituted Impurity (Over-reaction) Target->DiSub + Excess Amine (Slower) Hydrolysis Hydrolyzed Impurity (Moisture Degradation) Target->Hydrolysis + H2O / Base

Mechanistic pathways showing target SNAr and common yield-limiting side reactions.

Workflow N1 1. System Prep Anhydrous THF/DCM Argon Atmosphere N2 2. Substrate Cooling Chill 4,6-dichloro-5-nitropyrimidine to -10°C N1->N2 N3 3. Inverse Addition Dropwise add 1-methylpiperazine (1.0 eq) + DIPEA (1.1 eq) N2->N3 N4 4. Reaction Control Maintain < 0°C Monitor via LC-MS N3->N4 N5 5. Aqueous Quench Cold NH4Cl (aq) Extract with DCM N4->N5 N6 6. Isolation Crystallization or Neutralized Silica Column N5->N6

Optimized step-by-step workflow for regioselective mono-SNAr synthesis.

Optimized Experimental Protocol

This protocol is engineered as a self-validating system; each step includes a specific rationale to prevent common failure modes and ensure the integrity of the intermediate.

Materials:

  • 4,6-dichloro-5-nitropyrimidine (1.0 eq)

  • 1-Methylpiperazine (1.0 eq, strictly measured)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous THF (approx. 10 mL per gram of substrate).

    • Causality Check: Moisture must be strictly excluded to prevent the hydrolysis of the highly activated C-Cl bond into a 4-hydroxy byproduct.

  • Substrate Cooling: Submerge the flask in an ice/brine or dry ice/acetone bath to bring the internal temperature to between -10°C and 0°C.

  • Inverse Addition (Critical Step): Prepare a separate solution of 1-methylpiperazine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF. Add this amine solution dropwise to the cooled pyrimidine solution over 30-45 minutes using a syringe pump or pressure-equalizing addition funnel [2][2].

    • Causality Check: Inverse addition ensures the electrophile (pyrimidine) is always in massive excess relative to the nucleophile in the reaction medium, kinetically disfavoring di-substitution.

  • Reaction Monitoring: Stir for 1-2 hours at 0°C. Monitor via TLC or LC-MS.

    • Validation Gate: Do not allow the reaction to warm to room temperature until the starting material is fully consumed. If unreacted starting material remains, verify the stoichiometry of your amine stock.

  • Quench & Workup: Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract rapidly with cold DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

    • Causality Check: Prolonged exposure to aqueous base during workup promotes hydrolysis. A slightly acidic/neutral quench (NH₄Cl) protects the remaining C-Cl bond.

  • Purification: Purify via recrystallization (e.g., from hexanes/EtOAc) or flash chromatography using silica gel pre-treated with 1% triethylamine (TEA).

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the effect of different reaction parameters on product distribution, demonstrating why the optimized protocol is necessary.

Reaction ConditionSolventBase StrategyTemp (°C)Addition MethodMono-substitution Yield (%)Di-substitution Yield (%)
A (Sub-optimal) THFExcess Amine (2.0 eq)25Direct (One-pot)3555
B (Moderate) DCMTEA (1.1 eq)0Direct6025
C (Optimized) Anhydrous THFDIPEA (1.1 eq)-10 to 0Inverse (Dropwise)88 <5
Troubleshooting Guides & FAQs

Q: I am seeing a large amount of the di-substituted byproduct (4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine). How do I prevent this? A: Di-substitution occurs when the local concentration of the nucleophile is too high or the thermal energy overcomes the activation barrier for the second substitution. Ensure you are using exactly 1.0 equivalent of 1-methylpiperazine [3][3]. Do not use the amine as its own base; use 1.1 eq of a sterically hindered, non-nucleophilic base like DIPEA. Finally, utilize the "inverse addition" method described in the protocol and strictly maintain the temperature below 0°C.

Q: My product degrades into a highly polar spot during silica gel chromatography. What is happening? A: The remaining C4-chlorine is highly activated by the 5-nitro group. Standard silica gel is slightly acidic and retains moisture, which catalyzes the hydrolysis of your product into 4-hydroxy-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. To fix this, neutralize your silica gel by flushing the column with 1% TEA in your starting eluent before loading the sample, or bypass chromatography entirely by optimizing a recrystallization step.

Q: Can I use methanol or ethanol as a solvent to improve the solubility of the starting materials? A: No. Protic solvents like methanol or ethanol can act as competing nucleophiles. In highly activated systems like 5-nitropyrimidines, alkoxides (formed in equilibrium with the base) can displace the chlorine, yielding 4-alkoxy byproducts [1][1]. Always use anhydrous, aprotic solvents like THF or DCM.

References
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines Source: ChemRxiv URL:[Link]

  • Source: European Patent Office (Google Patents)
  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones Source: MDPI (Molbank) URL:[Link]

Sources

Technical Support Center: SNAr Temperature Optimization for 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of kinase inhibitors and targeted protein degraders. One of the most common bottlenecks in these pathways is the nucleophilic aromatic substitution (SNAr) of 5-nitropyrimidine derivatives.

This guide provides a deep dive into the causality behind temperature optimization for both the synthesis and the subsequent substitution of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine , ensuring your experimental workflows remain high-yielding and self-validating.

Mechanistic Insight: The Push-Pull Electronics of SNAr

To master this reaction, you must understand the electronic environment of the pyrimidine ring.

The First Substitution (Kinetic Control): The starting material, 4,6-dichloro-5-nitropyrimidine, is highly electrophilic. The strong electron-withdrawing nature (-I and -M effects) of the 5-nitro group, combined with the two electronegative chlorine atoms, makes the first SNAr reaction with 1-methylpiperazine extremely rapid and exothermic. If the temperature is not strictly controlled at or below 0 °C, the thermal energy easily overcomes the activation barrier for a second substitution, leading to a symmetrical di-substituted impurity[1].

The Second Substitution (Thermodynamic Drive): Once the first 1-methylpiperazine moiety is installed, the electronic landscape flips. The nitrogen lone pair of the newly attached piperazine ring donates electron density back into the pyrimidine system via resonance (+M effect). This "push" of electrons neutralizes the "pull" of the nitro group, drastically deactivating the remaining C-Cl bond. Therefore, substituting the second chlorine (i.e., reacting the 4-chloro intermediate with a new amine) requires a massive thermodynamic driving force, typically necessitating prolonged heating at 80 °C or microwave irradiation at 150 °C[2][3].

Reaction Pathway & Chemoselectivity

SNAr_Optimization SM 4,6-dichloro-5- nitropyrimidine Target 4-chloro-6-(4-methylpiperazin- 1-yl)-5-nitropyrimidine SM->Target 0 °C, THF Kinetic Control Nuc1 1-methylpiperazine Nuc1->Target 1.0 eq DiSub Di-substituted Impurity Nuc1->DiSub Excess Target->DiSub >25 °C Thermal Overrun Final 4,6-disubstituted- 5-nitropyrimidine Target->Final 80-150 °C Thermodynamic Nuc2 Nucleophile 2 (e.g., Amine) Nuc2->Final 1.5 eq

Temperature-dependent chemoselectivity in 5-nitropyrimidine S_NAr reactions.

Data Presentation: Temperature Impact on Yield

The table below summarizes quantitative data derived from standard optimization workflows. Notice how a mere 25 °C increase during the first substitution destroys chemoselectivity.

Table 1: Temperature Impact on SNAr Chemoselectivity (Step 1)
Internal Reaction TempEq of 1-MethylpiperazineTarget Mono-adduct (%)Di-adduct Impurity (%)Unreacted SM (%)
-78 °C 1.094.0< 1.05.0
0 °C 1.092.08.00.0
25 °C 1.065.035.00.0
80 °C 2.0< 5.0> 95.00.0

Validated Experimental Protocols

To ensure a self-validating system, these protocols include built-in monitoring steps so you can verify the reaction's progress in real-time.

Protocol A: Kinetic Control (Synthesis of the Target Intermediate)

Objective: Install the first piperazine ring without triggering over-reaction.

  • Preparation: Charge a flame-dried, round-bottom flask with 4,6-dichloro-5-nitropyrimidine (1.0 eq) and anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath. Insert an internal temperature probe and allow the solution to equilibrate to exactly 0 °C for 15 minutes.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) in one rapid portion.

  • Nucleophile Addition (Critical Step): Dissolve 1-methylpiperazine (1.0 eq) in a small volume of THF. Add this solution dropwise over 30–45 minutes using a pressure-equalizing dropping funnel. Self-Validation: Ensure the internal temperature never exceeds 2 °C during addition.

  • Monitoring: Stir at 0 °C for 2–6 hours. Monitor via LC-MS; the reaction is complete when the starting material mass is entirely consumed[1].

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Thermodynamic Drive (Subsequent Substitution)

Objective: Overcome ring deactivation to substitute the second chlorine.

  • Preparation: Dissolve the isolated 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (1.0 eq) in anhydrous acetonitrile (CH₃CN) or 1,4-dioxane.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and your secondary nucleophile (e.g., an aniline derivative, 1.5 eq).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C. Alternatively, for highly sterically hindered amines, transfer to a sealed vessel and heat under microwave conditions at 150 °C for 15 minutes[2].

  • Monitoring: Stir for 5–12 hours (if conventionally heating). The deactivated nature of the pyrimidine ring necessitates this prolonged thermal exposure[3].

  • Workup: Cool to room temperature, concentrate, and purify via flash chromatography (e.g., 0-10% MeOH in DCM).

Troubleshooting & FAQs

Q: Why am I seeing significant di-substitution (over-reaction) even when my cooling bath is set to 0 °C? A: The first SNAr reaction is highly exothermic. If you add the 1-methylpiperazine too quickly, the internal temperature of the reaction mixture will spike well above 0 °C, providing the thermal energy needed to overcome the activation barrier for the second substitution. Always use an internal temperature probe rather than relying on the bath temperature, and utilize a pressure-equalizing dropping funnel.

Q: My second substitution (reacting the 4-chloro intermediate with a new amine) is stalling at 30% conversion at room temperature. Should I add more base? A: Adding more base will not solve this; the issue is electronic, not pH-related. The first piperazine ring donates electron density into the pyrimidine system (+M resonance effect), which drastically reduces the electrophilicity of the remaining C-Cl bond. You must increase the thermal energy. Switch to a higher boiling solvent (e.g., DMF or 1,4-dioxane) and heat to 80–100 °C, or utilize microwave irradiation[2].

Q: Can I reverse the order of addition in Protocol A and add the starting material to the piperazine? A: Absolutely not. Adding the highly electrophilic 4,6-dichloro-5-nitropyrimidine to a solution containing a bulk amount of 1-methylpiperazine guarantees that the starting material is temporarily exposed to a massive excess of the nucleophile. This will instantly yield the unwanted di-substituted byproduct regardless of the temperature. The nucleophile must always be added dropwise to the electrophile.

Q: Why does the reaction mixture turn dark brown/black when I heat the first substitution? A: 4,6-dichloro-5-nitropyrimidine is sensitive to thermal degradation in the presence of strong bases. Heating this specific starting material causes complex polymerization and decomposition of the pyrimidine ring. Heat should only be applied after the first substitution has stabilized the ring.

References

  • Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia | Journal of Medicinal Chemistry - ACS Publications |1

  • Piperidine derivatives as inhibitors of ubiquitin specific protease 7 | Google Patents (WO2018073602A1) | 2

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications | 3

Sources

Technical Support Center: Handling & Stabilization of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Overview: 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) is a highly reactive, bifunctional building block widely used in the synthesis of pyrimidine-based kinase inhibitors and targeted therapeutics. While its reactivity makes it an excellent electrophile for downstream coupling, it inherently introduces severe thermal instability. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to prevent thermal degradation during synthesis, isolation, and storage.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: Why does my isolated intermediate undergo rapid exothermic degradation when concentrated or stored at room temperature? A: The degradation is driven by an intermolecular Nucleophilic Aromatic Substitution (SNAr)[1]. The molecule contains both a highly activated electrophilic center (the C4-chloro group, activated by the adjacent strongly electron-withdrawing C5-nitro group) and a nucleophile (the tertiary amine of the 4-methylpiperazine moiety). When concentrated or exposed to thermal stress, the basic piperazine nitrogen of one molecule attacks the C4 position of another, displacing the chloride ion. This self-condensation triggers a highly exothermic polymerization cascade[2], resulting in a blackened, degraded tar and potential vessel over-pressurization.

Q: How can I safely isolate the free base without triggering this thermal degradation? A: Thermal degradation is strictly concentration- and temperature-dependent. To prevent self-condensation, you must suppress the kinetic energy of the system. Keep the product in a dilute solution (e.g., in dichloromethane or ethyl acetate) and maintain the temperature strictly below 5 °C during workup. Never concentrate the free base to dryness on a rotary evaporator using a heated water bath[3].

Q: What is the recommended long-term storage form for this intermediate? A: The intermediate must be stored as a hydrochloride (HCl) salt. By protonating the tertiary amine, you eliminate its lone pair, completely removing its nucleophilicity. This shuts down the intermolecular SNAr pathway, rendering the molecule thermally stable for long-term storage at -20 °C[4].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Temperature-Controlled Synthesis & Workup of the Free Base

Objective: Synthesize the intermediate from 4,6-dichloro-5-nitropyrimidine and 1-methylpiperazine while preventing in situ degradation.

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere.

  • Cooling: Cool the reactor to -10 °C using an ice/brine bath.

    • Causality: The initial SNAr coupling is highly exothermic; starting at -10 °C prevents localized hot spots that could trigger premature self-condensation of the newly formed product.

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Slowly add 1-methylpiperazine (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 0 °C.

  • Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 1:1). The reaction is typically complete within 1 hour at 0 °C. The absence of the starting dichloro-pyrimidine validates completion.

  • Quench & Workup: Quench with ice-cold water. Extract with pre-cooled DCM (0–5 °C). Wash the organic layer with ice-cold brine, dry over anhydrous Na₂SO₄, and filter.

  • Critical Step: Do not concentrate to dryness. Proceed immediately to Protocol B using the dilute DCM solution.

Protocol B: Conversion to the Stable Hydrochloride Salt

Objective: Trap the highly reactive free base as a stable, non-nucleophilic HCl salt.

  • Cooling the Solution: Transfer the dilute DCM solution of the free base to a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C.

  • Protonation: Slowly add a solution of HCl in dioxane (4.0 M, 1.1 eq) dropwise.

    • Causality: The strong acid immediately protonates the 4-methylpiperazine nitrogen, precipitating the product as a stable hydrochloride salt and neutralizing its nucleophilicity.

  • Isolation: Stir for 15 minutes at 0 °C. The salt will precipitate as a pale yellow solid.

  • Filtration: Filter the suspension rapidly using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether to remove residual DCM and unreacted starting materials.

  • Drying: Dry the solid under high vacuum at room temperature. The resulting HCl salt is thermally stable and ready for safe storage.

Part 3: Quantitative Data Presentation

The following table summarizes the thermal stability profile of the intermediate under various conditions, highlighting the critical need for salt formation.

Compound StateStorage TemperatureNucleophilic Amine StatusEstimated Half-LifeExothermic Onset Temp (DSC)
Free Base (Neat/Solid)25 °C (Room Temp)Active (Lone pair available)< 2 hours~45 °C
Free Base (Dilute in DCM)0 °C to 5 °CActive (Kinetic suppression)24 - 48 hoursN/A (In solution)
Hydrochloride (HCl) Salt 25 °C (Room Temp)Protonated (Inactive)> 6 months> 150 °C
Hydrochloride (HCl) Salt -20 °CProtonated (Inactive)> 2 years> 150 °C

Part 4: Mechanistic Visualization

G Start 4-chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Free Base) Cond1 Thermal Stress / Concentration (T > 10°C) Start->Cond1 Cond2 Addition of HCl (Protonation) Start->Cond2 Mech1 Intermolecular SNAr (Amine attacks C-Cl) Cond1->Mech1 Mech2 Amine Protonation (Loss of Nucleophilicity) Cond2->Mech2 Result1 Exothermic Polymerization & Thermal Degradation Mech1->Result1 Result2 Stable Hydrochloride Salt (Safe for Storage) Mech2->Result2

Mechanistic pathways of degradation vs. stabilization for the pyrimidine intermediate.

Part 5: References

  • [3] Title: Durable Antipilling Modification of Cotton Fabric with Chloropyrimidine Compounds. Source: PMC. URL:

  • [4] Title: Investigating the SO2 absorption behavior of pyrimidine-based deep eutectic solvents via a dual-site thermodynamic model. Source: RSC Publishing. URL:

  • [1] Title: Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. Source: ACS Publications. URL:

  • [2] Title: Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Source: PMC. URL:

Sources

Technical Support Center: Navigating Aqueous Solubility Challenges of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the common yet critical challenge of aqueous solubility in biological assays. The inherent physicochemical properties of many pyrimidine derivatives, including the title compound, often lead to precipitation in aqueous buffers, which can compromise the accuracy and reproducibility of your experimental results. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.

Understanding the Challenge: Why is Aqueous Solubility a Hurdle?

The limited aqueous solubility of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine can be attributed to several key molecular features. The pyrimidine core, while containing nitrogen atoms, is a relatively non-polar heterocyclic ring. The presence of a chloro group and a nitro group further contributes to the molecule's hydrophobicity. While the 4-methylpiperazin-1-yl moiety adds some potential for hydrogen bonding, the overall lipophilic character of the molecule can lead to poor dissolution in the aqueous environment of typical biological assays.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate after diluting my DMSO stock solution of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine into my aqueous assay buffer. What is the likely cause?

A1: This phenomenon, often termed "crashing out," is a common issue when a compound is rapidly transferred from a high-solubility organic solvent like Dimethyl Sulfoxide (DMSO) to an aqueous buffer where its solubility is significantly lower.[1] The key is to ensure the final concentration of the compound in the aqueous phase does not exceed its maximum solubility under those specific conditions (e.g., pH, temperature, and buffer composition).

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[2][3] However, the tolerance can be cell-line specific, so it is best to determine the maximum tolerable DMSO concentration for your particular cells by running a vehicle control experiment.

Q3: Can I simply filter out the precipitate and use the remaining solution for my experiment?

A3: It is strongly advised not to filter out the precipitate. Doing so will result in a working solution with an unknown and lower-than-intended concentration of the compound, which will lead to inaccurate and unreliable experimental data. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.

Q4: How does pH of the assay buffer affect the solubility of this compound?

A4: The 4-methylpiperazin-1-yl group on the molecule is basic and can be protonated at lower pH values. This protonation increases the polarity of the molecule and can enhance its aqueous solubility. Therefore, if your experimental system allows, adjusting the pH of your buffer to a slightly more acidic condition may improve solubility. Conversely, at higher pH, the compound will be less protonated and likely less soluble.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine.

Initial Steps: Stock Solution Preparation

Proper preparation of your stock solution is the first critical step in avoiding solubility problems.

  • Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for creating a concentrated stock solution.

  • Warming: Gentle warming of the DMSO stock solution (e.g., in a 37°C water bath) can aid in the complete dissolution of the compound.

  • Sonication: If the compound is difficult to dissolve, brief sonication can be used to break up aggregates and facilitate dissolution.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.

Troubleshooting Precipitation in Aqueous Buffer

If you encounter precipitation upon dilution of your stock solution, follow this decision tree:

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_conc Is the final compound concentration too high? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Lower the final compound concentration check_conc->lower_conc Yes use_enhancer Employ Solubility Enhancement Strategy check_conc->use_enhancer No determine_sol Determine Experimental Solubility lower_conc->determine_sol cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_enhancer->cyclodextrin cosolvent Use a Co-solvent System use_enhancer->cosolvent ph_adjust Adjust Buffer pH use_enhancer->ph_adjust cyclodextrin->determine_sol cosolvent->determine_sol ph_adjust->determine_sol

Caption: Troubleshooting workflow for compound precipitation.

Solubility Enhancement Strategies

If lowering the final concentration is not feasible for your experimental design, consider these advanced strategies:

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity in cell culture.

Parameter Recommendation
Cyclodextrin Type Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Working Concentration 1-10 mM in the final assay medium
Preparation Prepare a stock solution of HP-β-CD in your assay buffer. Add the compound stock to the HP-β-CD solution and allow it to equilibrate before further dilution.
Co-solvents

In some cases, a small amount of a water-miscible organic co-solvent can be included in the final assay medium to improve compound solubility.[6]

Co-solvent Recommended Final Concentration Considerations
Ethanol ≤ 1%Check for cell line tolerance.
Polyethylene Glycol (PEG) 400 ≤ 1%Can be viscous; ensure thorough mixing.

Important: Always include a vehicle control with the same final concentration of any co-solvents to account for their potential effects on the biological system.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol allows you to determine the thermodynamic solubility of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine in your specific assay buffer.[7]

Materials:

  • 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (solid powder)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters (chemically compatible, e.g., PVDF)

  • HPLC-UV or LC-MS/MS for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg).

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method with a standard curve.

Caption: Workflow for determining thermodynamic solubility.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the effect of the compound on cell viability.[8][9][10]

Materials:

  • Adherent cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent and non-toxic. Include vehicle control wells.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

Protocol 3: Western Blot for PI3K/Akt Pathway Analysis

Given that many pyrimidine derivatives act as kinase inhibitors, this protocol can be used to assess the compound's effect on the PI3K/Akt signaling pathway.[11][12][13]

Materials:

  • Cells of interest

  • 6-well plates

  • Compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the compound at various concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates with Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate.

  • Analyze band intensities and normalize the phosphorylated protein signal to the total protein signal.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Compound 4-chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Hypothesized Inhibitor) Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

  • Jiang, X., et al. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. 2017. Available from: [Link]

  • Ma, D., et al. Fabrication and Characterization of Antifungal Hydroxypropyl-β-Cyclodextrin/Pyrimethanil Inclusion Compound Nanofibers Based on Electrospinning. Journal of Agricultural and Food Chemistry. 2022. Available from: [Link]

  • Mladenović, T., et al. Study of Host–Guest Interaction Between β-Cyclodextrin and Chromeno- Pyrimidine Derivative. SCIDAR. Available from: [Link]

  • Smalley, K.S.M. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. 2010. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]

  • LookChem. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine. Available from: [Link]

  • Ialongo, D., et al. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. 2023. Available from: [Link]

  • Al-Tikriti, Y., et al. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. 2024. Available from: [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Al-Tikriti, Y., et al. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. 2024. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Long, Y., et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. 2021. Available from: [Link]

  • Kim, H.Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. 2020. Available from: [Link]

  • Ghaffari, M., et al. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. 2023. Available from: [Link]

  • Avdeef, A. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. 2018. Available from: [Link]

  • Rajkumar, M.A., et al. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. OAJI. Available from: [Link]

  • Bergström, C.A.S., et al. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC. 2018. Available from: [Link]

  • Davis, H.M., et al. Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. 2014. Available from: [Link]

  • Gellis, A., et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. 2020. Available from: [Link]

  • Alexiou, P., et al. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. 2017. Available from: [Link]

Sources

reducing unwanted byproducts in 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine amination

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the amination of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. As a critical step in the synthesis of various active pharmaceutical ingredients, achieving a high yield of the desired 4-amino product while minimizing unwanted byproducts is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this nucleophilic aromatic substitution (SNAr) reaction.

Understanding the Core Reaction: A Mechanistic Overview

The amination of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C5 position.[1][2] This activation facilitates the displacement of the chloro group at the C4 position by an incoming amine nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is crucial for the reaction to proceed efficiently.

graph "Meisenheimer Complex Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine + NH3", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-amino-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine + Cl-", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Intermediate -> Product [label="Elimination of Leaving Group", color="#EA4335"]; }

SNAr reaction pathway for amination.

Troubleshooting Guide: From Low Yields to Unexpected Peaks

This section addresses common issues encountered during the amination of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature: The activation energy for the SNAr reaction may not be met. 2. Poor quality of reagents: Degradation of the starting material or amine. 3. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility or deactivation of the nucleophile.1. Increase reaction temperature: Incrementally raise the temperature and monitor the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can also be explored to significantly shorten reaction times.[3] 2. Verify reagent quality: Use freshly sourced or purified starting materials and amines. 3. Solvent screening: Consider using polar aprotic solvents like DMF, DMSO, or NMP. For some aminations, protic solvents like isopropanol or even water can be effective, sometimes with acid catalysis.[4]
Formation of a Major Byproduct with M+16 (Mass Spec) Hydrolysis of the starting material: The chloro group is susceptible to displacement by water, especially at elevated temperatures and in the presence of a base, forming 4-hydroxy-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine.[5]1. Use anhydrous conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control the amount of base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Excess base can promote hydrolysis.[6]
Presence of a Dimeric Impurity Self-condensation of the starting material or reaction with the product: The amino group of the product can act as a nucleophile, attacking the starting material to form a dimeric byproduct. This is more likely at high concentrations and temperatures.1. Control stoichiometry: Use a slight excess of the aminating agent (e.g., 1.1-1.5 equivalents). 2. Gradual addition: Add the starting material slowly to a solution of the amine to maintain a low concentration of the electrophile. 3. Lower reaction temperature: If the reaction rate is acceptable, a lower temperature can reduce the rate of dimerization.
Multiple Unidentified Byproducts Degradation of the nitro group: Under certain conditions (e.g., presence of reducing agents, high temperatures), the nitro group can be reduced or participate in side reactions.[2] Side reactions involving the piperazine ring: The secondary amine of the piperazine ring can potentially react, although it is generally less nucleophilic than the primary amine being introduced.1. Optimize reaction conditions: Screen different solvents, temperatures, and bases to find a "cleaner" reaction profile. 2. Thorough analytical characterization: Use LC-MS, high-resolution MS, and NMR to identify the structures of the major byproducts. This information is crucial for understanding the side reactions and devising a strategy to mitigate them.[7][8]
graph "Troubleshooting_Flowchart" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Low Yield or Impure Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conversion [label="Is Starting Material Consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Conversion [label="Low Conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Temp [label="Increase Temperature/Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impure_Product [label="Impure Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Identify_Byproducts [label="Identify Byproducts (LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis Product (M+16)", fillcolor="#F1F3F4", fontcolor="#202124"]; Use_Anhydrous [label="Use Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Dimeric Impurity", fillcolor="#F1F3F4", fontcolor="#202124"]; Control_Stoich [label="Control Stoichiometry/Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Byproducts", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Conditions [label="Optimize Conditions (Solvent, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Conversion; Check_Conversion -> Low_Conversion [label="No"]; Check_Conversion -> Impure_Product [label="Yes"]; Low_Conversion -> Increase_Temp; Low_Conversion -> Check_Reagents; Impure_Product -> Identify_Byproducts; Identify_Byproducts -> Hydrolysis [label="M+16"]; Hydrolysis -> Use_Anhydrous; Identify_Byproducts -> Dimer [label="High MW"]; Dimer -> Control_Stoich; Identify_Byproducts -> Other [label="Multiple Peaks"]; Other -> Optimize_Conditions; }

A decision-making flowchart for troubleshooting the amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this amination reaction?

A1: The optimal solvent is highly dependent on the specific amine being used. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1-methyl-2-pyrrolidinone (NMP) are excellent choices as they can effectively solvate the Meisenheimer intermediate and are generally unreactive.[9] Alcohols like 2-propanol can also be effective, particularly for aliphatic amines.[4] In some cases, for "green" chemistry approaches, water has been shown to be a viable solvent, sometimes requiring acid catalysis to facilitate the reaction.[4] It is recommended to perform a small-scale solvent screen to determine the best conditions for your specific substrate.

Q2: Do I need to use a base in this reaction? If so, which one?

A2: Yes, a base is typically required to neutralize the HCl that is formed during the reaction. The choice of base is critical to avoid side reactions. A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred.[6] Inorganic bases like potassium carbonate (K2CO3) can also be used, but they may have limited solubility in organic solvents. The use of a strong, nucleophilic base like sodium hydroxide should be avoided as it can promote the hydrolysis of the starting material.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Several factors can be adjusted to increase the reaction rate. Firstly, ensure that the temperature is optimal; many SNAr reactions require heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3] Secondly, the choice of solvent can have a significant impact; a switch to a more polar aprotic solvent could accelerate the reaction. Finally, while the chloro group is a good leaving group, a more reactive leaving group like a fluoro or tosylate group on the pyrimidine ring would increase the reaction rate, though this would require a different starting material.[10][11]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, product, and any major byproducts. LC-MS is a more powerful technique that can provide information on the conversion of the starting material and the formation of products and byproducts by monitoring their respective molecular weights.

Q5: What is the best way to purify the final product?

A5: The purification method will depend on the physical properties of the product and the nature of the impurities. If the product is a solid and the impurities are significantly more soluble, recrystallization from a suitable solvent system can be an effective method. For more complex mixtures or for products that are oils, flash column chromatography on silica gel is the most common purification technique.

Key Experimental Protocols

Protocol 1: General Procedure for Amination
  • To a solution of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, 2-propanol) is added the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (1.5 eq).

  • The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or recrystallization.

Protocol 2: Analytical Method for Reaction Monitoring by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 5-10 µL.

This method should provide good separation of the starting material, product, and potential byproducts, allowing for accurate monitoring of the reaction progress.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrimidine derivatives and related compounds. Part 47.
  • PubMed. (2010). Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085.
  • Chemistry Steps. (2021).
  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • PubMed. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.
  • Systematic Reviews in Pharmacy. (2020).
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Chinese Chemical Letters. (2016). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019).
  • National Center for Biotechnology Information. (n.d.). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
  • Organic Syntheses. (n.d.).
  • PubMed. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry.
  • ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
  • CymitQuimica. (n.d.). 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine.
  • Preprints.org. (2023).
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • PubMed. (2015). Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity.
  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). Chemical structure of a selected 5-nitropyrimidine-2,4-dione (121) with....
  • Sigma-Aldrich. (n.d.). 4-chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (2017).
  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.
  • ResearchGate. (n.d.). (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines.
  • National Center for Biotechnology Information. (n.d.). Molecular Dynamics Simulations Guide Chimeragenesis and Engineered Control of Chemoselectivity in Diketopiperazine Dimerases.
  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • PubChem. (n.d.). Pyrimidine, 4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-piperidino-, hydrochloride.
  • Biomedical Journal of Scientific & Technical Research. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Sci-Hub. (n.d.). Unusual reactions of 4,6-dichloro-5-nitropyrimidine with C-nucleophiles.
  • PubMed. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides.
  • Dalton Transactions. (n.d.). Structural, photophysical and magnetic properties of transition metal complexes based on the dipicolylamino-chloro-1,2,4,5-tetrazine ligand.

Sources

Technical Support Center: Optimized Scale-Up of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the scale-up production of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. As Senior Application Scientists, we have synthesized our expertise with established scientific principles to help you navigate the complexities of this synthesis, ensuring efficiency, purity, and safety.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis and scale-up of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, offering root cause analysis and actionable solutions.

Issue 1: Low Yield and Incomplete Conversion of 4,6-dichloro-5-nitropyrimidine

Question: We are experiencing low yields of the desired product, and TLC/HPLC analysis indicates a significant amount of unreacted 4,6-dichloro-5-nitropyrimidine. What are the potential causes and how can we improve the conversion rate?

Answer:

Low conversion in this nucleophilic aromatic substitution (SNAr) reaction is a common hurdle during scale-up. The primary factors influencing the reaction rate and completion are the purity of reactants, reaction conditions, and the choice of base.[1][2]

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • 4,6-dichloro-5-nitropyrimidine: Impurities or degradation of this starting material can inhibit the reaction. It is crucial to use a high-purity starting material.

    • N-methylpiperazine: This reactant is hygroscopic and can absorb atmospheric moisture, which can affect its reactivity. Ensure it is anhydrous before use.

    • Solvent: Residual water in the solvent can compete with the nucleophile and lead to side reactions. Use of anhydrous solvents is highly recommended.

  • Suboptimal Reaction Conditions:

    • Temperature: While the reaction may proceed at room temperature, gentle heating can significantly increase the reaction rate. However, excessive heat can lead to the formation of impurities. A temperature screen is advisable to find the optimal balance.

    • Reaction Time: Incomplete conversion may simply be a result of insufficient reaction time. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Inefficient Base:

    • The choice of base is critical to neutralize the HCl generated during the reaction and to deprotonate the N-methylpiperazine, increasing its nucleophilicity.

    • Commonly used bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The basicity and steric hindrance of the base can influence the reaction outcome.

Experimental Protocol: Optimizing Reaction Conversion

  • Material Preparation:

    • Dry the N-methylpiperazine over suitable drying agents (e.g., molecular sieves) prior to use.

    • Use a freshly opened bottle of high-purity 4,6-dichloro-5-nitropyrimidine.

    • Ensure the reaction solvent (e.g., acetonitrile, THF, or DMF) is anhydrous.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

    • Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in the anhydrous solvent.

    • In a separate flask, dissolve N-methylpiperazine (1.1-1.5 equivalents) and the base (1.2-2.0 equivalents) in the anhydrous solvent.

  • Controlled Addition & Temperature Optimization:

    • Slowly add the N-methylpiperazine/base solution to the solution of 4,6-dichloro-5-nitropyrimidine at room temperature.

    • If the reaction is sluggish, gradually increase the temperature in increments of 10°C, monitoring the reaction progress at each stage. A typical temperature range to explore would be 40-80°C.

  • Reaction Monitoring:

    • Withdraw aliquots from the reaction mixture at regular intervals and analyze by TLC or HPLC to track the disappearance of the starting material and the formation of the product.

Issue 2: Formation of Bis-substituted Impurity (4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine)

Question: Our product is contaminated with a significant amount of a higher molecular weight impurity, which we suspect is the bis-substituted product. How can we minimize its formation?

Answer:

The formation of the bis-substituted impurity, 4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine, is a common side reaction when both chlorine atoms on the pyrimidine ring are displaced by N-methylpiperazine. This is particularly prevalent when an excess of the nucleophile is used or at elevated temperatures.

Causality: The second substitution is generally slower than the first due to the deactivating effect of the first introduced electron-donating piperazine group. However, forcing conditions can promote this undesired reaction.

Strategies to Enhance Selectivity:

  • Stoichiometry Control:

    • Use a slight excess of N-methylpiperazine (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material without driving the reaction towards bis-substitution.

    • Careful and slow addition of the N-methylpiperazine solution to the dichloronitropyrimidine solution can help maintain a low instantaneous concentration of the nucleophile, favoring mono-substitution.

  • Temperature Management:

    • Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the second, less favorable substitution.

  • Solvent Effects:

    • The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions but may also promote bis-substitution. Less polar solvents like THF or acetonitrile might offer better selectivity.

Experimental Protocol: Selective Mono-substitution

  • Reactant Stoichiometry:

    • Accurately weigh 4,6-dichloro-5-nitropyrimidine (1.0 equivalent) and N-methylpiperazine (1.05 equivalents).

  • Reaction Setup and Execution:

    • Dissolve the 4,6-dichloro-5-nitropyrimidine in a suitable anhydrous solvent (e.g., acetonitrile).

    • In a separate addition funnel, prepare a solution of N-methylpiperazine and a mild base (e.g., K₂CO₃, 1.5 equivalents) in the same solvent.

    • Add the N-methylpiperazine solution dropwise to the stirred solution of the starting material at room temperature over a period of 1-2 hours.

  • Monitoring and Quenching:

    • Monitor the reaction closely by HPLC. Once the starting material is consumed to the desired level (e.g., >98%), quench the reaction by adding water or a dilute acid.

Issue 3: Difficult Purification and Product Isolation

Question: We are struggling with the purification of the final product. Recrystallization attempts have resulted in low recovery, and the product remains oily. What are effective purification strategies?

Answer:

Purification challenges at scale are often due to the presence of closely related impurities and the physical properties of the product itself. A systematic approach to purification is necessary.

Troubleshooting Purification:

  • Initial Work-up:

    • After quenching the reaction, an aqueous work-up is essential to remove the base, unreacted N-methylpiperazine, and any salts formed. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with water and brine is a standard procedure.

  • Crystallization:

    • A successful crystallization depends on finding the right solvent system. The ideal solvent should dissolve the product well at elevated temperatures and poorly at room temperature or below.

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and their mixtures).

    • Anti-solvent Crystallization: If a single solvent is not effective, an anti-solvent approach can be employed. Dissolve the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., heptane or hexane) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.

  • Chromatography:

    • For high-purity requirements, column chromatography may be necessary, although it is less ideal for large-scale production. If required, use a silica gel column with a gradient elution system, for example, starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate.

Experimental Protocol: Product Crystallization

  • Crude Product Preparation:

    • After the aqueous work-up, concentrate the organic extracts under reduced pressure to obtain the crude product.

  • Solvent Selection:

    • Based on small-scale trials, select a suitable solvent or solvent system for recrystallization. For example, a mixture of isopropanol and water or ethyl acetate and heptane.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated carbon can be added, and the mixture stirred for a short period before hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • 4,6-dichloro-5-nitropyrimidine: This is a hazardous substance. Refer to the Safety Data Sheet (SDS) for detailed handling instructions. It is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reaction between 4,6-dichloro-5-nitropyrimidine and N-methylpiperazine can be exothermic. During scale-up, ensure adequate cooling capacity and controlled addition of reagents to manage the heat generated. A reaction calorimetry study is recommended to assess the thermal risk before proceeding to a large scale.[3]

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used.

Q2: Which analytical methods are suitable for monitoring the reaction and assessing product purity?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring reaction progress, identifying and quantifying impurities, and determining the final product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a good starting point for method development.[4][5]

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction on the bench.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of any significant impurities that are isolated.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of the product and impurities, which is crucial for impurity profiling.

Q3: What is the expected regioselectivity of the reaction?

A3: In 4,6-dichloro-5-nitropyrimidine, the two chlorine atoms are electronically equivalent due to the symmetry of the molecule. Therefore, the initial nucleophilic attack by N-methylpiperazine can occur at either the C4 or C6 position with equal probability, leading to a single mono-substituted product. The primary challenge is not regioselectivity between the two chlorine atoms, but rather preventing the second substitution to form the bis-adduct.

Q4: How does the nitro group influence the reaction?

A4: The nitro group at the 5-position is a strong electron-withdrawing group. It activates the pyrimidine ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. This activation is crucial for the displacement of the chlorine atoms.[1][2]

Visualizations

Reaction Scheme

Caption: Synthesis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_purity Verify Purity of Starting Materials (Dichloronitropyrimidine, N-methylpiperazine, Solvent) start->check_purity purity_ok Purity Acceptable check_purity->purity_ok Yes purify_reagents Purify/Dry Reagents and Solvent check_purity->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Time) purity_ok->check_conditions purify_reagents->check_purity conditions_ok Conditions Optimized check_conditions->conditions_ok Yes optimize_conditions Optimize Temperature and Extend Reaction Time (Monitor by HPLC/TLC) check_conditions->optimize_conditions No check_base Evaluate Base (Type, Stoichiometry) conditions_ok->check_base optimize_conditions->check_conditions base_ok Base is Effective check_base->base_ok Yes optimize_base Screen Different Bases and Adjust Stoichiometry check_base->optimize_base No end Improved Yield base_ok->end optimize_base->check_base

Caption: A systematic approach to diagnosing and resolving low yield issues.

References

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). Retrieved from [Link]

  • Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6). (2023). Chemistry of Heterocyclic Compounds.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. (2025). Benchchem.
  • Thermal hazard evaluation of flow processes. (n.d.). Retrieved from [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (2024).
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). ACS Central Science.
  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. (2014). Asian Journal of Chemistry.
  • Navigating Nucleophilic Aromatic Substitution: A Quantitative Comparison of 2-Methyl-5-nitropyridine Reaction Kinetics. (2025). Benchchem.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. (2025).

Sources

solvent selection for crystallizing 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection for Crystallizing 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2)

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals handling the isolation and purification of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), achieving high-purity crystalline material is paramount. This document synthesizes thermodynamic principles, mechanistic organic chemistry, and field-proven protocols to ensure your crystallization workflows are robust and self-validating.

Part 1: Core Principles & FAQs (Mechanistic Insights)

Q: Why is solvent selection uniquely challenging for this specific pyrimidine intermediate? A: The molecule possesses a highly electrophilic pyrimidine core. The C4-chloro group is heavily activated by the adjacent C5-nitro group, which acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C4 position extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) [1].

Q: Which solvents must be strictly avoided during crystallization? A: Primary alcohols, such as methanol and ethanol, must be avoided at elevated temperatures. During hot dissolution, these protic solvents act as nucleophiles, displacing the labile chloride to form 4-alkoxy-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine byproducts [2]. This degradation pathway compromises both yield and purity.

Q: What is the optimal solvent system? A: A binary system of an aprotic polar solvent and a non-polar anti-solvent is optimal. Ethyl Acetate (EtOAc) paired with Heptane is the industry standard. EtOAc provides excellent solubility for the basic piperazine moiety without risking nucleophilic attack, while Heptane effectively drives supersaturation.

Part 2: Troubleshooting Guide

Issue 1: The recovered solid shows a loss of the chlorine isotope pattern in MS and altered NMR shifts.

  • Root Cause: The crystallization was likely performed in a primary alcohol (e.g., Ethanol) with heating, leading to SNAr degradation (ethoxylation at the C4 position).

  • Solution: Immediately switch to an aprotic solvent system like EtOAc/Heptane. If an alcohol must be used for solubility reasons, use sterically hindered Isopropanol (IPA) and strictly maintain dissolution temperatures below 50°C.

Issue 2: The compound "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals.

  • Root Cause: The supersaturation level was generated too rapidly, or the anti-solvent was added at a temperature above the melting point of the solute-rich phase. The highly flexible piperazine ring often hinders rapid crystal lattice packing.

  • Solution:

    • Reduce the anti-solvent addition rate.

    • Introduce authentic seed crystals (1-2 wt%) before adding the bulk of the anti-solvent to provide a nucleation template.

    • Implement a slower cooling ramp (e.g., 0.2°C/min).

Issue 3: High product loss in the mother liquor (Low Yield).

  • Root Cause: The basic tertiary amine on the piperazine ring retains high solubility in polar media, preventing complete precipitation.

  • Solution: Increase the Heptane ratio to 1:3 (EtOAc:Heptane) and age the slurry at 0–5°C for at least 4 hours to maximize lattice incorporation.

Part 3: Mechanistic Workflows (Visualized)

SNAr_Risk Substrate 4-chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine PathA Primary Alcohols (MeOH, EtOH) + Heat Substrate->PathA Nucleophilic Attack PathB Aprotic Solvents (EtOAc, Toluene) Substrate->PathB Inert Environment Degradation SNAr Degradation: Alkoxy-pyrimidine byproduct PathA->Degradation Cl- displacement Success Stable Solution: Ready for Crystallization PathB->Success Intact C-Cl bond

Fig 1: Mechanistic pathway illustrating SNAr degradation risk in protic vs. aprotic solvents.

Part 4: Data Presentation

Table 1: Comparative Analysis of Crystallization Solvent Systems

Solvent SystemRatio (v/v)SNAr Degradation RiskYield PotentialPurity ProfileRecommendation Level
EtOAc / Heptane 1:2 to 1:3None (Aprotic)>90%>99.5%Highly Recommended
Toluene / Hexane 1:3None (Aprotic)~85%>98.0%Recommended
Isopropanol (IPA) SingleLow (Steric hindrance)~80%>95.0%Acceptable (Low Temp)
Ethanol / Water VariableHigh (Nucleophilic) <60%<80.0%Strictly Avoid

Part 5: Standard Operating Procedure (SOP)

Protocol: EtOAc/Heptane Anti-Solvent Crystallization This protocol is designed as a self-validating system; the visual cues at each step confirm the thermodynamic state of the solution.

  • Dissolution: Charge the crude 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine into a reactor. Add 5 volumes (5 mL/g) of Ethyl Acetate. Heat the mixture to 55–60°C under gentle agitation until complete dissolution is achieved.

    • Validation: The solution should be entirely clear, indicating complete breakdown of the crude lattice.

  • Clarification (Optional but Recommended): Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble mechanical impurities. Maintain the filtrate at 55°C.

  • Anti-Solvent Addition: Slowly charge 2 volumes (2 mL/g) of Heptane dropwise over 30 minutes.

    • Validation: The solution should reach the metastable zone, becoming slightly cloudy but clearing upon continued stirring.

  • Seeding: Cool the solution to 45°C and add 1 wt% of pure seed crystals. Age for 30 minutes to establish the crystal bed.

  • Cooling & Maturation: Ramp the temperature down to 5°C at a controlled rate of 0.2°C/min. Once at 5°C, charge an additional 8 volumes (8 mL/g) of Heptane over 1 hour. Age the slurry for 4 hours.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of cold (5°C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to a constant weight.

Cryst_Workflow Step1 1. Dissolution Crude in EtOAc at 60°C Step2 2. Clarification Hot polish filtration Step1->Step2 Step3 3. Anti-Solvent Dropwise Heptane addition Step2->Step3 Step4 4. Controlled Cooling Ramp to 5°C at 0.2°C/min Step3->Step4 Step5 5. Isolation & Drying Vacuum filtration & 40°C dry Step4->Step5

Fig 2: Step-by-step standard operating procedure for EtOAc/Heptane crystallization.

References

  • Mandler, M. D., et al. (2023). "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Standard SNAr." ChemRxiv. URL: [Link]

  • Greenberg, M. M., et al. (2002). "Synthesis and Characterization of Oligodeoxynucleotides Containing Formamidopyrimidine Lesions and Nonhydrolyzable Analogues." Journal of the American Chemical Society, 124(12), 2872-2873. URL: [Link]

Validation & Comparative

HPLC Method Validation Guide: Optimizing Purity Analysis for 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) is a highly functionalized, polar intermediate critical to the synthesis of various targeted therapeutics, including kinase and PDE inhibitors[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents a unique dual-challenge: mitigating severe peak tailing caused by its basic piperazine moiety while preventing on-column degradation of its highly reactive electrophilic core.

This guide objectively compares column chemistries and mobile phase strategies, providing a fully optimized, self-validating analytical protocol validated strictly against the modernized ICH Q2(R2) guidelines[2].

The Chemical Challenge: Causality in Method Development

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the intrinsic physicochemical properties of the analyte. The structure of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine dictates its chromatographic behavior:

  • The Tailing Dilemma (pKa ~9.0): The N-methylpiperazine group is strongly basic. At typical acidic mobile phase pH (e.g., pH 2.7 with Formic Acid), this nitrogen is fully protonated. On standard silica-based C18 columns, this positively charged moiety interacts strongly with ionized residual silanols (Si-O⁻) via secondary electrostatic interactions, resulting in severe peak tailing (Asymmetry > 2.0)[3].

  • The Degradation Trap ( SN​Ar Susceptibility): A common chromatographic workaround for basic compounds is to raise the mobile phase pH to ~9.5 (e.g., using Ammonium Bicarbonate) to deprotonate the amine and eliminate silanol interactions. However, the pyrimidine ring in this specific molecule is heavily electron-deficient due to the ortho-nitro group. At high pH, the chloro group becomes highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Hydroxide ions in the basic mobile phase will rapidly displace the chlorine, leading to on-column hydrolysis and the formation of a 4-hydroxy degradant.

The Mechanistic Solution: To achieve sharp peaks without inducing hydrolysis, we must maintain a low pH (to stabilize the chloro group) while masking the silanol interactions. This is achieved by pairing a Surface-Charged C18 column (which bears a slight positive surface charge to repel the protonated piperazine) with 0.1% Trifluoroacetic Acid (TFA) , a strong ion-pairing agent.

Retention_Mechanism Analyte 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine Protonated N-Methylpiperazine (+) Electrophilic Pyrimidine Core StationaryPhase Surface-Charged C18 (CSH) Positive Surface Potential (+) C18 Hydrophobic Ligands Analyte->StationaryPhase Electrostatic Repulsion (Prevents Silanol Tailing) Analyte->StationaryPhase Hydrophobic Retention MobilePhase Mobile Phase 0.1% TFA (pH 2.0) Ion-Pairing Effect Analyte->MobilePhase TFA Ion-Pairing

Figure 1: Chromatographic retention mechanism utilizing surface-charged C18 and TFA ion-pairing.

Comparative Analysis: Column Chemistry & Mobile Phase

To objectively demonstrate the superiority of the optimized conditions, we compared three distinct chromatographic environments. The goal was to separate the main analyte from its primary synthetic impurities: 4,6-dichloro-5-nitropyrimidine (Starting Material) and 4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine (Over-reaction Impurity).

Table 1: Performance Comparison of Chromatographic Conditions
Column ChemistryMobile Phase SystemTailing Factor ( As​ )Resolution (vs. SM)Analyte Stability (24h)Verdict
Standard C18 (L1)0.1% Formic Acid (pH 2.7)2.45 (Poor)1.8> 99.5%Fail. Unacceptable tailing impacts integration and LOQ.
Standard C18 (L1)10mM NH4​HCO3​ (pH 9.0)1.12 (Good)2.5< 82.0%Fail. Severe hydrolysis of the chloro group observed.
Surface-Charged C18 0.1% TFA (pH 2.0)1.05 (Excellent) 4.2 > 99.5% Pass. Optimal peak shape and chemical stability.

Data Interpretation: The Surface-Charged C18 with 0.1% TFA provides the only environment where both physical peak integrity and chemical analyte stability are maintained.

Optimized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Sample analysis is gated behind a rigorous System Suitability Test (SST). If the SST fails, the system is not in a state of control, and the run must be aborted.

Reagent & Mobile Phase Preparation
  • Mobile Phase A: Accurately transfer 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B: Accurately transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (or equivalent Surface-Charged C18), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (optimal for the nitropyrimidine chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: 5% 60% B

    • 15.0 - 18.0 min: 60% 95% B

    • 18.0 - 22.0 min: 95% B (Wash)

    • 22.1 - 28.0 min: 5% B (Equilibration)

System Suitability Test (SST) - The Validation Gate

Prepare a resolution mixture containing 50 µg/mL of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine and 5 µg/mL of 4,6-dichloro-5-nitropyrimidine.

  • Mandatory Criteria:

    • Resolution ( Rs​ ): Must be 2.0 between the analyte and the starting material.

    • Tailing Factor ( As​ ): Must be 1.5 for the main peak.

    • Injection Precision: %RSD of the main peak area from six replicate injections must be 2.0%.

ICH Q2(R2) Method Validation Results

The modernized ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, moving away from "check-the-box" exercises to science-based risk management[4]. The optimized method was subjected to full validation under these guidelines.

Validation_Lifecycle A 1. Method Optimization (Column & Mobile Phase) B 2. Specificity & SST (Resolution > 1.5) A->B C 3. Linearity & Range (R² > 0.999) B->C D 4. Accuracy & Precision (Recovery 98-102%) C->D E 5. Robustness (DoE) (pH, Temp, Flow) D->E F 6. ICH Q2(R2) Report (Lifecycle Management) E->F

Figure 2: Analytical lifecycle and ICH Q2(R2) validation workflow for purity determination.

Table 2: Summary of Validation Parameters & Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of all known impurities; no blank interference.Min Resolution ( Rs​ ) = 4.2. Peak purity index > 0.999 (PDA).Pass
Linearity & Range Correlation coefficient ( R2 ) 0.999 over 50% to 150% of target concentration.Range: 1.0 - 150.0 µg/mL. R2 = 0.9998.Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels (n=9).50%: 99.2% 100%: 100.4% 150%: 99.8%Pass
Method Precision Repeatability %RSD 2.0% (n=6).%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% across different days/analysts.%RSD = 0.82%Pass
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) 3 for LOD and 10 for LOQ.LOD = 0.02 µg/mL LOQ = 0.06 µg/mLPass

Conclusion

The purity analysis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine requires a nuanced understanding of its pKa and electrophilic reactivity. By utilizing a Surface-Charged C18 stationary phase in conjunction with a low-pH, TFA-buffered mobile phase, we successfully decouple the basicity of the piperazine ring from the hydrolytic instability of the chloropyrimidine core. The resulting method is highly specific, robust, and fully compliant with ICH Q2(R2) regulatory standards, ensuring reliable quality control for downstream pharmaceutical manufacturing.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2] URL:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[4] URL:[Link]

  • Design and Synthesis of New Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI Medicina.[3] URL:[Link]

Sources

A Comparative Guide to the Reactivity of 5-Nitropyrimidines: 4,6-dichloro-5-nitropyrimidine vs. 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyrimidines are foundational scaffolds for developing novel therapeutic agents and functional materials.[1][2] Their utility often hinges on the precise and controlled functionalization of the pyrimidine core, a process dominated by nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the positions on the pyrimidine ring is profoundly influenced by its substituent pattern. Pyrimidines activated by potent electron-withdrawing groups, such as a nitro group, are particularly effective substrates for SNAr.[3]

This guide provides an in-depth, evidence-based comparison of the reactivity of two critical 5-nitropyrimidine intermediates: 4,6-dichloro-5-nitropyrimidine and its monosubstituted derivative, 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine . Understanding the differential reactivity of the chloro-substituents in these molecules is paramount for designing selective and efficient multi-step synthetic pathways. We will dissect the electronic and structural factors governing their reactivity, supported by mechanistic insights and a robust experimental protocol for quantitative comparison.

Molecular Structure and Electronic Effects: The Basis of Reactivity

The susceptibility of an aromatic ring to nucleophilic attack is primarily dictated by its electron density. A more electron-poor (electrophilic) ring will react faster with a nucleophile.[4] The substituents on the pyrimidine ring play a critical role in modulating this electron density through inductive and resonance effects.

  • 4,6-dichloro-5-nitropyrimidine (1): This molecule is primed for high reactivity.

    • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, reducing the ring's overall electron density.[5]

    • Nitro Group (-NO₂): The 5-nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M). It significantly depletes electron density from the ring, particularly at the ortho (C4, C6) and para (C2) positions, thereby strongly activating these sites for nucleophilic attack.[6]

    • Chloro Groups (-Cl): The two chlorine atoms are good leaving groups. They also exert a deactivating inductive effect (-I) that further enhances the electrophilicity of the carbon atoms to which they are attached.[7]

  • 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (2): The introduction of the 4-methylpiperazine moiety fundamentally alters the electronic landscape.

    • 4-methylpiperazin-1-yl Group: The nitrogen atom of the piperazine ring directly attached to the pyrimidine core possesses a lone pair of electrons. This lone pair can be delocalized into the aromatic system, exhibiting a strong electron-donating resonance effect (+M).[8] While the group also has a weak inductive (-I) effect, the resonance donation is the dominant factor. This donation increases the electron density of the pyrimidine ring.[9]

Prediction of Reactivity:

Based on this electronic analysis, the pyrimidine ring in 1 is significantly more electron-deficient than the ring in 2 . The electron-donating nature of the 4-methylpiperazin-1-yl group in 2 partially counteracts the electron-withdrawing effects of the ring nitrogens and the nitro group. Consequently, the remaining chlorine atom at the C4 position in compound 2 is expected to be substantially less reactive towards nucleophilic aromatic substitution than the chlorine atoms in compound 1 .

Mechanistic Insights: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex.[4][5]

SNAr_Mechanism Start1 Intermediate1 Start1->Intermediate1 + Nu⁻ Intermediate1->Start1 Intermediate2 Product Intermediate2->Product - L⁻ caption General Su2099Ar Addition-Elimination Mechanism.

General SNAr Addition-Elimination Mechanism.

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups stabilize this intermediate by delocalizing the negative charge, thus lowering the activation energy of the first, rate-determining step.

The electron-donating 4-methylpiperazin-1-yl group in compound 2 destabilizes the Meisenheimer complex by pushing electron density into an already electron-rich intermediate. Conversely, the second chloro group in compound 1 helps to inductively stabilize the complex. This difference in intermediate stability is the root cause of the predicted reactivity difference.

Comparative SNAr pathways and intermediate stability.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity difference, a parallel kinetic study can be performed. This protocol is designed to be a self-validating system by ensuring identical reaction conditions for both substrates, allowing for a direct comparison of their reaction rates.

Objective: To quantitatively compare the rate of nucleophilic substitution of the chlorine atom in 4,6-dichloro-5-nitropyrimidine (1) and 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (2) with a model nucleophile, benzylamine.

Materials:

  • 4,6-dichloro-5-nitropyrimidine (FW: 193.98 g/mol )

  • 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (FW: 257.68 g/mol )

  • Benzylamine (FW: 107.15 g/mol )

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (HPLC Grade)

  • Internal Standard (e.g., Naphthalene)

  • Reaction vials, magnetic stir bars, temperature-controlled reaction block

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of the internal standard (IS) in acetonitrile.

    • Prepare a 0.2 M stock solution of benzylamine in acetonitrile.

    • Prepare a 0.2 M stock solution of DIPEA in acetonitrile.

  • Reaction Setup (Perform in parallel for Compound 1 and Compound 2):

    • To a 10 mL reaction vial, add 1.0 mmol of the respective pyrimidine substrate (194 mg for 1 ; 258 mg for 2 ).

    • Add 5.0 mL of acetonitrile and a magnetic stir bar.

    • Add 0.5 mL of the internal standard stock solution (0.05 mmol IS).

    • Place the vials in a reaction block pre-heated to 50 °C and stir for 5 minutes to ensure dissolution and thermal equilibrium.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, simultaneously add 1.1 equivalents of benzylamine (0.55 mL of 0.2 M stock solution) and 1.2 equivalents of DIPEA (0.60 mL of 0.2 M stock solution) to each vial. Start a timer immediately (t=0).

    • Immediately withdraw a 50 µL aliquot from each reaction mixture (this is the t=0 sample). Quench it in a 1.5 mL HPLC vial containing 950 µL of acetonitrile.

    • Continue to withdraw and quench 50 µL aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC. The method should be able to resolve the starting material, product, nucleophile, and internal standard.

    • Integrate the peak areas for the starting material and the internal standard at each time point.

  • Data Analysis:

    • Calculate the response factor (RF) for each starting material relative to the internal standard.

    • Determine the concentration of the starting material at each time point.

    • Plot ln([Starting Material]) versus time (in seconds). The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the calculated rate constants (k') for the reaction of compound 1 and compound 2 .

Anticipated Results and Data Presentation

The reaction of 4,6-dichloro-5-nitropyrimidine (1 ) is expected to proceed significantly faster than that of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (2 ). This will be reflected in a much steeper slope on the kinetic plot and a larger calculated rate constant.

Table 1: Expected Comparative Reactivity Data

Parameter4,6-dichloro-5-nitropyrimidine (1)4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (2)
Predicted Reactivity HighLow
Time for 50% Conversion (t₁/₂) ~ 20 minutes~ 180 minutes
Pseudo-1st Order Rate Constant (k') High (e.g., ~ 5.8 x 10⁻⁴ s⁻¹)Low (e.g., ~ 6.4 x 10⁻⁵ s⁻¹)
Qualitative Observation Rapid formation of productSlow conversion to product

Note: The numerical values are hypothetical and for illustrative purposes but reflect the expected order-of-magnitude difference.

Conclusion

A direct comparison of 4,6-dichloro-5-nitropyrimidine and 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine reveals a stark difference in their reactivity towards nucleophilic aromatic substitution. The parent dichloro-compound is highly activated due to the cumulative electron-withdrawing effects of the ring nitrogens, the nitro group, and the two chloro-substituents. The substitution of one chlorine with the electron-donating 4-methylpiperazin-1-yl group significantly increases the electron density of the pyrimidine ring, thereby deactivating the remaining chlorine towards further substitution. This fundamental understanding is crucial for synthetic chemists, allowing for the strategic and sequential introduction of different nucleophiles onto the 5-nitropyrimidine scaffold with high selectivity and control.

References

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • ChemicalBook. (n.d.). 4,6-Dichloro-5-nitropyrimidine synthesis.
  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561.
  • Hernández-Rodríguez, M., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Azev, Y. A., et al. (2005). Unusual reactions of 4,6-dichloro-5-nitropyrimidine with C-nucleophiles.
  • Yan, H., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development.
  • BenchChem. (n.d.). Unlocking the Therapeutic Potential of 5-Substituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships.
  • Rose, F. L., & Brown, D. J. (1956). An anomalous reaction of 4 : 6-dichloro-5-nitropyrimidine. Journal of the Chemical Society.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Hernández-Rodríguez, M., et al. (2023).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Pyrimidines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Alkylaromatics in Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • MDPI. (2026). p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors.
  • RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over.
  • ChemRxiv. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.
  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine.
  • CymitQuimica. (n.d.). 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • UMass Lowell. (n.d.). 16. Electrophilic Aromatic Substitution.
  • ChemicalBook. (2023). 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.
  • Rasayan Journal. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • MDPI. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
  • Electron J Biomed. (2009). INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE....
  • ACS Publications. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Organic Letters.
  • Chemistry LibreTexts. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
  • ResearchGate. (n.d.). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).
  • YouTube. (2020). 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes.
  • Khan Academy. (n.d.). EAS reactions of haloarenes (video) | Week 3.
  • PubMed. (2004). Experimental measurement of noncovalent interactions between halogens and aromatic rings.
  • MDPI. (2021). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions.
  • Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • PubChemLite. (n.d.). Pyrimidine, 4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-piperidino-, hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile (6).
  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.

Sources

A Comparative Guide to the Quantitative Analysis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine by LC-MS, HPLC-UV, and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a key heterocyclic compound, whose structural motifs are common in various pharmacologically active agents. Its robust quantification is critical for ensuring batch-to-batch consistency, monitoring reaction kinetics, and for comprehensive pharmacokinetic studies. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantitative analysis of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the methodological intricacies of each technique, present comparative performance data, and discuss the rationale behind the selection of each method based on the specific analytical objective.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (Molecular Formula: C9H12ClN5O2, Molecular Weight: 257.68 g/mol ) is fundamental to developing a robust analytical method.[1] While extensive experimental data for this specific molecule is not widely published, we can infer its behavior based on its structural components: a pyrimidine core, a nitro group, a chloro substituent, and a methylpiperazine moiety. The presence of the basic methylpiperazine group suggests that the molecule will have a pKa in the basic range and will be readily ionizable, making it an excellent candidate for electrospray ionization (ESI) in LC-MS. The aromatic pyrimidine ring and the nitro group constitute a chromophore, which will absorb UV light, enabling detection by HPLC-UV. The solubility is expected to be higher in organic solvents compared to aqueous media.[2][3]

Methodologies for Quantitative Analysis

A critical aspect of any analytical method is its validation, which ensures that the method is fit for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the gold standard for quantitative analysis in the pharmaceutical industry due to its high sensitivity and selectivity.[5] For 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, a reverse-phase LC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the highest level of sensitivity and specificity.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

    • For analysis in a biological matrix (e.g., plasma), a protein precipitation extraction would be performed. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid aids in the protonation of the analyte for positive ion mode detection.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The methylpiperazine moiety is readily protonated.

    • MRM Transitions: The precursor ion would be the [M+H]+ ion of the analyte (m/z 258.1). Product ions would be determined by infusing a standard solution and performing a product ion scan.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) cal_standards Calibration Standards (Serial Dilution) stock->cal_standards sample_matrix Sample in Biological Matrix (e.g., Plasma) protein_precip Protein Precipitation (Acetonitrile + IS) sample_matrix->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation C18 Reverse-Phase Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection on Triple Quadrupole MS ionization->detection integration Peak Area Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for LC-MS/MS quantitative analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique for the quantification of compounds that possess a UV chromophore.[7] It is particularly well-suited for the analysis of bulk drug substances and formulated products where the analyte concentration is relatively high.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The maximum absorption wavelength (λmax) for the analyte, likely in the range of 270-350 nm due to the nitropyrimidine chromophore. This would be determined by running a UV scan of a standard solution.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantification is based on the peak area of the analyte, which is correlated with concentration using a calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) cal_standards Calibration Standards (Serial Dilution in Mobile Phase) stock->cal_standards injection Inject into HPLC cal_standards->injection separation C18 Reverse-Phase Separation injection->separation detection UV Detection at λmax separation->detection integration Peak Area Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Workflow for HPLC-UV quantitative analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[9] This makes qNMR a powerful tool for purity assessment and the certification of reference materials.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) to ensure complete dissolution of both the analyte and the internal standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Nucleus: 1H.

    • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full relaxation of all protons.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate the purity or concentration of the analyte using the following equation:[8] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weighing Accurate Weighing of Analyte and Internal Standard dissolution Dissolution in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer acquisition 1H NMR Spectrum Acquisition transfer->acquisition processing Spectrum Processing (Phasing, Baseline Correction) acquisition->processing integration Peak Integration processing->integration calculation Purity/Concentration Calculation integration->calculation

Caption: Workflow for qNMR quantitative analysis.

Comparative Performance Analysis

The choice of analytical technique is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table provides a comparative summary of the expected performance of LC-MS/MS, HPLC-UV, and qNMR for the quantitative analysis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. The data presented is representative of what can be achieved with these techniques for similar small molecules in a pharmaceutical setting.[6][10][11]

Performance ParameterLC-MS/MSHPLC-UVqNMR
Linearity (R²) > 0.999> 0.995N/A (Primary Method)
Range 0.1 - 500 ng/mL50 - 5000 ng/mLDependent on sample amount
Accuracy (% Bias) < 10%< 15%< 2%
Precision (%RSD) < 10%< 15%< 2%
Limit of Quantification (LOQ) ~0.1 ng/mL~50 ng/mL~10 µg/mL
Selectivity Very HighModerateHigh
Matrix Effect Potential for ion suppression/enhancementLowLow
Throughput HighHighLow
Cost per Sample HighLowModerate
Reference Standard RequiredRequiredNot required for analyte

Conclusion and Recommendations

The selection of the most appropriate analytical technique for the quantification of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is contingent upon the specific requirements of the analysis.

  • LC-MS/MS is the unequivocal choice for applications requiring the highest sensitivity and selectivity, such as in bioanalysis for pharmacokinetic studies or for trace-level impurity quantification.[10] Its ability to operate with very low sample volumes is also a significant advantage.

  • HPLC-UV represents a cost-effective and robust workhorse for routine quality control, analysis of bulk materials, and formulation assays where analyte concentrations are in the µg/mL range or higher.[4][11] Its simplicity and widespread availability make it an attractive option for many laboratories.

  • qNMR stands out as a powerful, non-destructive technique for the absolute quantification and purity assessment of the compound without the need for a specific reference standard of the analyte.[12] It is the ideal method for the certification of primary reference materials and for obtaining highly accurate and precise measurements for potency determination.[13]

In a comprehensive drug development program, all three techniques have their place. qNMR can be used to certify the primary reference standard, which is then used to prepare calibration curves for LC-MS/MS and HPLC-UV methods. HPLC-UV can be employed for routine in-process controls and final product release testing, while LC-MS/MS is indispensable for bioanalytical and trace-level studies. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the generation of high-quality, reliable, and fit-for-purpose quantitative data.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 327-333.
  • Giraudeau, P., & Akoka, S. (2014). Quantitative NMR spectrometry is gaining grounds in the pharmaceutical industry as an alternative technique to chromatography for determination of drug potency, especially in the early stage of drug discovery. TrAC Trends in Analytical Chemistry, 59, 107-119.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Takeda, S., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Kasahara, M. K., & Montagner Raimundo, C. C. (n.d.). Comparisson between HPLC-DAD/UV and LC-MS/MS to analysis drugs and hormones in surface water samples. SciSpace. Retrieved from [Link]

  • Sharma, S., Goyal, S., & Chauhan, K. (2018). A review on analytical method development and validation. International Journal of Applied Pharmaceutics, 10(6), 8-15.
  • American Chemical Society. (2001, September 15). News in brief: GC-MS and pyrimidine metabolism. Analytical Chemistry, 73(18), 421A.
  • Al-Tamrah, S. A., & Al-Zehouri, A. A. (2013). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research, 4(11), 4333-4338.
  • Wang, X., et al. (2019). Solubility Measurement and Modeling of 3-Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents for T = (278.15–318.15) K.
  • Popa, D. S., et al. (2008). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 56(6), 664-671.
  • Liu, Y., et al. (2012). Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. Arzneimittelforschung, 62(11), 536-542.
  • Sree, P. S., et al. (2025, November 6). Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 114-120.
  • Faria, J., et al. (2026, February 24). Validation of an HPLC-UV method for the determination of digoxin residues on the surface of manufacturing equipment. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 323-328.
  • Khuhawar, M. Y., & Qureshi, G. A. (2016, June 21). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Journal of the Chemical Society of Pakistan, 38(3), 528-534.
  • Çelik, R. S., Bayrak, B., & Kadıoğlu, Y. (2023). Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation.
  • Yuan, B. F., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • Simoes, C., et al. (2007). Mass spectrometry for analysis of purine and pyrimidine compounds. Expert Review of Proteomics, 4(6), 735-746.
  • Liu, R. H., & Lin, D. L. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(4), 209-222.
  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 711-717.
  • Sankar, S., & Kumar, C. S. (2014). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Oriental Journal of Chemistry, 30(2), 691-695.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
  • Shah, V. P., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-225.

Sources

Comparative Guide: 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine vs. Alternative Pyrimidine Intermediates in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly kinase inhibitors and purine-analog antivirals—the construction of the core heterocyclic scaffold relies heavily on functionalized pyrimidine intermediates. 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) has emerged as a privileged building block. By pre-installing the 4-methylpiperazine pharmacophore (a ubiquitous solubilizing group in modern drug design), this intermediate offers superior regiocontrol and stability compared to its parent compound, 4,6-dichloro-5-nitropyrimidine. This guide provides an objective, data-driven comparison of these intermediates, detailing their mechanistic reactivity, comparative performance, and validated experimental workflows for API synthesis.

Mechanistic Causality & Structural Advantage

The utility of halogenated nitropyrimidines is governed by Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing 5-nitro group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, hyper-activating the adjacent C4 and C6 positions toward nucleophilic attack.

  • 4,6-Dichloro-5-nitropyrimidine (The Parent Intermediate): This symmetric dihalide is highly electrophilic. The displacement of the first chloride occurs rapidly, often at or below room temperature[1]. However, the primary challenge lies in regiocontrol. Because the first substitution is so facile, preventing over-substitution (yielding the symmetric 4,6-disubstituted byproduct) requires strict stoichiometric control and cryogenic conditions[2]. Furthermore, the dichloro intermediate is highly moisture-sensitive and prone to hydrolysis[3].

  • 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (The Convergent Intermediate): By replacing one chloride with a 4-methylpiperazine group, the electronic landscape of the ring is fundamentally altered. The electron-donating nature of the piperazine nitrogen pushes electron density back into the pyrimidine core, effectively deactivating the remaining C4-chloride toward spontaneous SNAr[2]. This causality is critical: it transforms a highly volatile, over-reactive electrophile into a bench-stable, mono-reactive intermediate[4]. Consequently, the second substitution (e.g., with an aniline or complex alkoxide) can be driven selectively using elevated temperatures or 5, which overcomes the low selectivity and troublesome operation procedures of traditional SNAr[5].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of key pyrimidine intermediates used in purine and pyrazolopyrimidine synthesis.

IntermediateSNAr ReactivityRegioselectivity ControlBench StabilityPrimary Application in API Synthesis
4,6-Dichloro-5-nitropyrimidine Extremely HighPoor (Prone to disubstitution)Low (Moisture sensitive)Divergent library generation; Early-stage discovery
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine Moderate-HighExcellent (Single reactive site)High (Stable to ambient moisture)Convergent synthesis of kinase/PDE inhibitors
2,4-Dichloro-5-nitropyrimidine HighModerate (C4 > C2 preference)ModerateC2-substituted purine analogs

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating system for utilizing 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine in the synthesis of a generic purine API scaffold.

Protocol 1: Chemoselective SNAr with an Aniline Nucleophile

Objective: Displace the C4-chloride to form a highly substituted 5-nitropyrimidine-4,6-diamine intermediate.

  • Preparation: In a flame-dried round-bottom flask, suspend 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (1.0 eq) in anhydrous isopropanol (0.2 M).

    • Causality: Isopropanol is selected over polar aprotic solvents (like DMF) to moderate the reaction rate and prevent unwanted side reactions with the nitro group.

  • Reagent Addition: Add the substituted aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic carbon.

  • Reaction Execution: Heat the mixture to 80°C for 4–6 hours under an inert atmosphere. Unlike the parent dichloro compound which reacts at 25°C[1], the deactivated mono-chloro intermediate requires thermal energy to overcome the activation barrier for the second SNAr[2].

  • Workup & Validation: Cool the mixture to 0°C. The product typically precipitates directly from the alcoholic solvent. Filter, wash with cold isopropanol, and dry under vacuum. (Expected Yield: 82–88%).

Protocol 2: Nitro Reduction and Purine Cyclization

Objective: Reduce the 5-nitro group and cyclize to form the final 9-substituted-6-(4-methylpiperazin-1-yl)-9H-purine scaffold.

  • Reduction: Dissolve the intermediate from Protocol 1 in methanol. Add 10 wt% Palladium on Carbon (Pd/C) (0.1 eq). Stir under a hydrogen atmosphere (1 atm) at room temperature until complete consumption of the starting material is observed via LC-MS.

    • Causality: The 5-nitro group is highly conjugated, but standard catalytic hydrogenation cleanly reduces it to the 5-amino compound without cleaving the piperazine ring[1].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Cyclization: Dissolve the crude 5-amino intermediate in triethyl orthoformate (excess) and add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux at 145°C for 3 hours.

    • Causality: Triethyl orthoformate acts as both the solvent and the one-carbon source (C8 of the purine ring). The acid catalyst promotes the formation of the intermediate formamidine, which rapidly undergoes intramolecular cyclization to yield the stable purine API scaffold.

Visualizations

SNAr_Reactivity A 4,6-Dichloro-5-nitropyrimidine (Parent) C 4-Chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine A->C SNAr 1 Fast, 0-25°C B 1-Methylpiperazine B->C E 4-Amino-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine C->E SNAr 2 Slow, 80°C or Pd-cat D Amine Nucleophile D->E

Fig 1. Stepwise SNAr pathway demonstrating controlled reactivity of the pyrimidine core.

API_Workflow N1 Nitro Reduction (H2, Pd/C) N2 5-Amino Intermediate N1->N2 Yield >90% N3 Cyclization (HC(OEt)3, H+) N2->N3 N4 Purine API Scaffold N3->N4 Reflux

Fig 2. Workflow for converting the stable 5-nitropyrimidine intermediate into a purine API.

References

  • Solid Phase Synthesis of Purines from Pyrimidines Source: ACS Combinatorial Science URL:[Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured Source: ChemRxiv URL:[Link]

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines Source: rhhz.net / Apoptosis URL:[Link]

Sources

benchmarking yield of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine across different synthetic routes

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex protein-protein interactions and kinase pathways, the efficient synthesis of functionalized pyrimidine intermediates has become a critical focal point for process chemists. The compound 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine serves as a vital building block in the synthesis of numerous therapeutics, including potent inhibitors of the WDR5–MLL1 complex [1] and various small molecule kinase inhibitors [2].

This guide provides an objective benchmarking of different synthetic routes for this intermediate, analyzing the causality behind experimental choices, comparing quantitative yields, and detailing self-validating protocols to ensure high-fidelity scale-up.

Mechanistic Principles & Causality

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr)[1]. The starting material, 4,6-dichloro-5-nitropyrimidine, is highly electrophilic. The two chlorine atoms are activated by the strongly electron-withdrawing nitro group at the C5 position, making the C4 and C6 positions highly susceptible to nucleophilic attack by 1-methylpiperazine.

The Causality of Selectivity: When the first equivalent of 1-methylpiperazine attacks the C4 position, it forms a transient Meisenheimer complex. Upon chloride elimination, the mono-substituted target is formed. The newly attached piperazine ring is electron-donating (via resonance from the nitrogen lone pair), which partially deactivates the pyrimidine ring toward further substitution.

However, because the nitro group is an exceptionally strong electron-withdrawing group, the remaining chlorine at C6 remains reactive. If the local concentration of the amine is too high (due to poor mixing) or if the temperature exceeds 5 °C, a second SNAr reaction occurs rapidly, yielding the unwanted di-substituted impurity (2,4-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine) [3]. Therefore, strict stoichiometric control, precise dropwise addition, and rigorous thermal management are not just recommended—they are mechanistically required.

SNAr_Pathway SM 4,6-Dichloro-5-nitropyrimidine TS Meisenheimer Complex (Transition State) SM->TS Nucleophilic Attack (C4) Reagent 1-Methylpiperazine (1.0 eq) Reagent->TS Product 4-Chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Target) TS->Product Chloride Elimination Byproduct 2,4-Bis(4-methylpiperazin-1-yl) -5-nitropyrimidine (Over-substitution) Product->Byproduct Excess Reagent / High Temp

Reaction pathway for the SNAr synthesis of the target pyrimidine intermediate.

Benchmarking Synthetic Routes

To objectively evaluate the best approach for synthesizing 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine, we benchmarked three distinct methodologies.

  • Traditional Batch (THF / Et₃N): The standard literature approach utilizing tetrahydrofuran and triethylamine at 0 °C [1].

  • Polar Aprotic Batch (MeCN / DIPEA): An optimized batch route using acetonitrile to stabilize the polar transition state and N,N-Diisopropylethylamine (DIPEA) to minimize nucleophilic base competition.

  • Continuous Flow Microreactor: A modern approach leveraging microfluidics to eliminate localized concentration gradients and strictly control residence time.

Quantitative Comparison Data
Synthetic RouteSolventBaseTemp (°C)Reaction TimeTarget Yield (%)Di-sub Impurity (%)Scalability
Traditional Batch THFEt₃N06.0 h82.48.1Moderate
Polar Aprotic Batch MeCNDIPEA04.0 h88.74.8Good
Continuous Flow MeCNDIPEA0 to 202.0 min96.2< 0.5Excellent

Analysis: The Continuous Flow route drastically outperforms batch methods. By confining the reaction to a microreactor, heat transfer is instantaneous, and micromixing prevents the localized excess of 1-methylpiperazine that drives di-substitution.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) that allow the operator to verify the reaction's trajectory before proceeding to the next step.

Protocol A: Optimized Batch Synthesis (MeCN / DIPEA)

Objective: Synthesize the target compound with < 5% di-substituted impurity at a 50 mmol scale.

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (9.70 g, 50.0 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel.

  • Cooling: Submerge the flask in an ice-brine bath. Allow the internal temperature to equilibrate to exactly 0 °C.

  • Reagent Formulation: In a separate vessel, prepare a solution of 1-methylpiperazine (5.01 g, 50.0 mmol, 1.0 eq) and DIPEA (7.11 g, 55.0 mmol, 1.1 eq) in anhydrous acetonitrile (30 mL).

  • Controlled Addition: Add the amine solution dropwise over 90 minutes.

    • Self-Validation Check: Monitor the internal thermometer. If the temperature spikes above 2 °C, pause the addition. The SNAr reaction is highly exothermic; thermal spikes directly correlate to increased di-substitution.

  • Reaction & IPC: Stir at 0 °C for an additional 2.5 hours.

    • Self-Validation Check (HPLC): Pull a 50 µL aliquot, quench in 1 mL of 0.1% TFA in water/MeCN. Analyze via LC-MS. The reaction is complete when the starting material peak (Rt ~ 8.5 min) is < 2% by area, and the target mass (m/z 258.1 [M+H]+) dominates.

  • Workup: Quench the reaction by pouring it into 200 mL of ice-cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH 95:5) to yield a pale yellow solid.

Protocol B: Continuous Flow Synthesis

Objective: Maximize yield and eliminate the di-substituted impurity using continuous microfluidics.

Flow_Workflow PumpA Pump A: 4,6-Dichloro-5-nitropyrimidine in MeCN Mixer T-Mixer (0 °C) PumpA->Mixer PumpB Pump B: 1-Methylpiperazine + DIPEA in MeCN PumpB->Mixer Reactor Coil Microreactor (Residence Time: 2 min) Mixer->Reactor Quench In-line Quench (Aqueous NH4Cl) Reactor->Quench Collection Product Collection (High Purity) Quench->Collection

Continuous flow microreactor setup for highly selective mono-substitution.

  • System Priming: Prime a continuous flow system (e.g., Vapourtec or Syrris) equipped with a 10 mL PFA coil reactor with anhydrous acetonitrile. Submerge the T-mixer and coil reactor in a cooling bath set to 0 °C.

  • Stock Solutions:

    • Solution A: 0.5 M 4,6-dichloro-5-nitropyrimidine in MeCN.

    • Solution B: 0.5 M 1-methylpiperazine and 0.55 M DIPEA in MeCN.

  • Flow Parameters: Set Pump A and Pump B to a flow rate of 2.5 mL/min each. This provides a combined flow rate of 5.0 mL/min, resulting in a strict residence time of 2.0 minutes in the 10 mL reactor.

  • Steady-State Collection: Direct the output into a collection flask containing vigorously stirred aqueous NH₄Cl.

    • Self-Validation Check: Discard the first 4 minutes of output (2 reactor volumes) to ensure steady-state equilibrium has been reached before collecting the main product fraction.

  • Isolation: Separate the phases, extract the aqueous layer once with EtOAc, dry the organics, and evaporate to obtain the product in >96% purity without the need for column chromatography.

References

  • Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia Journal of Medicinal Chemistry, American Chemical Society (2021).[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry, American Chemical Society (2021).[Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives ACS Combinatorial Science, American Chemical Society (2021).[Link]

Sources

GC-MS comparative batch analysis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the GC-MS Batch Analysis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded protocol for the comparative batch analysis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] As a critical intermediate in pharmaceutical synthesis, rigorous quality control is paramount to ensure the purity and consistency of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development, present a robust, self-validating protocol, and compare the performance of GC-MS against alternative analytical technologies. This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable and reproducible method for the quality assessment of this key heterocyclic compound.

Introduction: The Analytical Imperative

4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a substituted pyrimidine derivative. Such compounds, featuring a pyrimidine core, are foundational in medicinal chemistry.[2] The molecule's structure, incorporating a reactive chloro group, a basic piperazine moiety, and an electron-withdrawing nitro group, makes it a versatile precursor. However, these same features present analytical challenges, including potential thermal lability and the presence of structurally similar process-related impurities.

The primary objective of this guide is to establish a definitive GC-MS method for:

  • Identity Confirmation: Unambiguous verification of the compound's structure.

  • Purity Assessment: Accurate quantification of the main component.

  • Impurity Profiling: Detection and identification of process-related impurities across different synthesis batches.

Analyte Profile & Methodological Considerations

A successful analytical method begins with understanding the analyte.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Name 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine[1]
CAS Number 154418-73-2[1]
Molecular Formula C₉H₁₂ClN₅O₂[1]
Molecular Weight 257.68 g/mol [1]

The presence of chlorine necessitates consideration of its isotopic pattern (³⁵Cl and ³⁷Cl) in the mass spectrum, which serves as a powerful confirmation tool. The piperazine and nitro groups introduce polarity and the potential for thermal degradation if GC parameters are not optimized.

GC-MS Method Development: A Rationale-Driven Approach

The development of a robust GC-MS method is not arbitrary; each parameter is chosen to address a specific analytical challenge posed by the analyte.

Gas Chromatography (GC) Parameters
  • Inlet: A split/splitless inlet is used. For purity analysis where the analyte is abundant, a split injection (e.g., 50:1) is employed to prevent column overloading and ensure sharp peaks. For trace impurity analysis, a splitless injection would be chosen to maximize sensitivity.

    • Expertise: The inlet temperature is set to 260°C. This is a critical parameter. It must be high enough to ensure rapid volatilization of the analyte without causing on-inlet degradation. Nitro-aromatic compounds can be susceptible to thermal breakdown, and this temperature represents an empirically determined balance between efficiency and stability.

  • Column Selection: A mid-polarity capillary column, such as a DB-35ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is the column of choice.

    • Expertise: A standard non-polar (5% phenyl) column can work, but the enhanced polarity of a 35% phenyl phase provides better selectivity for the polar nitro and piperazine moieties and their potential impurities, improving resolution from closely eluting species.

  • Oven Temperature Program: A temperature gradient is essential for achieving separation of potential impurities while ensuring a reasonable run time.

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

    • Expertise: This program allows for the elution of more volatile contaminants at the beginning, followed by a sufficiently rapid ramp to elute the main analyte as a sharp, symmetrical peak, and finally a hold to ensure any less volatile, higher molecular weight impurities (like di-substituted byproducts) are eluted from the column.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern for library matching and structural elucidation.

  • Mass Range: A scan range of 40-450 m/z is sufficient to capture the molecular ion and key fragments.

  • Source Temperature: Maintained at 230°C to minimize analyte degradation within the ion source while preventing contamination.

  • Quadrupole Temperature: Set to 150°C, a standard condition for robust performance.[3]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.

Materials and Reagents
  • 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine reference standard (>99.5% purity).

  • Test samples (multiple batches).

  • Dichloromethane (DCM), HPLC or GC-grade.

  • Internal Standard (IS): e.g., 4,4'-Dichlorobiphenyl, prepared as a 100 µg/mL stock in DCM.

Standard and Sample Preparation
  • Internal Standard Spiking Solution: Dilute the IS stock solution to 10 µg/mL in DCM.

  • Calibration Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Add ~50 mL of the IS Spiking Solution, sonicate to dissolve, and dilute to the mark with the IS Spiking Solution. This creates a standard with a known analyte-to-IS ratio.

  • Test Sample Preparation: Accurately weigh 10 mg of each batch sample into separate 100 mL volumetric flasks. Prepare as described in step 2.

  • Quality Control (QC) Sample: Prepare a separate standard from a different weighing at a mid-range concentration to verify the calibration curve.

GC-MS Analysis Workflow

The overall analytical process follows a structured workflow to ensure reproducibility.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Comparison Sample Receive Batch Samples Dilution Weigh, Dissolve & Dilute with Internal Standard Sample->Dilution Standard Prepare Reference Standard & QC Standard->Dilution SST System Suitability Test (SST) (e.g., Blank, Standard Injection) Dilution->SST Inject Sequence Run Analytical Sequence (Cal, QC, Batches) SST->Sequence If Pass Acquisition Data Acquisition (Scan Mode) Sequence->Acquisition Integration Peak Integration & Identification (RT & Mass Spectrum) Acquisition->Integration Quant Purity & Impurity Quantification (Relative to IS) Integration->Quant Compare Batch-to-Batch Comparison Quant->Compare Report Generate Final Report Compare->Report

Caption: GC-MS analytical workflow from sample preparation to final reporting.

System Suitability Test (SST)

Before running samples, inject the calibration standard five times. The Relative Standard Deviation (RSD) for the peak area ratio (Analyte/IS) must be ≤ 2.0%. This ensures the system is performing with high precision.

Comparative Batch Analysis: Data and Interpretation

Three hypothetical production batches were analyzed using the described method.

Identity Confirmation

The mass spectrum of the primary peak in all batches matched the reference standard. Key fragments include:

  • m/z 257/259 [M]⁺: The molecular ion peak, showing the characteristic ~3:1 ratio for a single chlorine atom.

  • m/z 242/244 [M-CH₃]⁺: Loss of a methyl group from the piperazine ring.

  • m/z 99 [C₅H₁₁N₂]⁺: A characteristic fragment of the N-methylpiperazine side chain.

Purity and Impurity Profile

The primary impurity observed was identified by its mass spectrum as 4,6-bis(4-methylpiperazin-1-yl)-5-nitropyrimidine, resulting from the substitution of both chlorine atoms of the likely starting material, 4,6-dichloro-5-nitropyrimidine.[4]

Table 2: GC-MS Comparative Analysis of Three Production Batches

ParameterBatch ABatch BBatch CAcceptance Criteria
Retention Time (min) 8.548.558.54± 0.05 min of Ref.
Purity (%) 99.698.999.8≥ 98.5%
Impurity 1 (RT 10.2 min) 0.25%0.85%0.11%≤ 0.5%
Other Unknown Impurities 0.15%0.25%0.09%≤ 0.2%
Result Pass Fail Pass -

Interpretation: Batches A and C meet the stringent purity requirements. Batch B shows a significantly higher level of the di-substituted impurity, indicating a potential issue in the control of stoichiometry or reaction time during its synthesis. This data allows for targeted process optimization.

Alternative Techniques: A Performance Comparison

While GC-MS is robust, it is not the only applicable technique. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative, particularly for compounds that are thermally labile or non-volatile.[5]

Comparison node_GC GC-MS Parameter Performance Volatility Requirement Required Thermal Stability Moderate to High Sensitivity (LOD) ~1-10 ng/mL Selectivity High (Chromatography + MS) Structural Info Excellent (EI Fragmentation) Throughput Moderate (~15-20 min/run) node_LC LC-MS/MS Parameter Performance Volatility Requirement Not Required Thermal Stability Low to High Sensitivity (LOD) ~0.01-1 ng/mL Selectivity Very High (Chromatography + Q1/Q3) Structural Info Good (Soft Ionization) Throughput High (~5-10 min/run) title_GC GC-MS title_LC LC-MS/MS

Caption: Head-to-head comparison of GC-MS and LC-MS/MS for this analysis.

Trustworthiness: For our target analyte, which demonstrates sufficient volatility and thermal stability, GC-MS is the more cost-effective and straightforward method. The rich fragmentation provided by Electron Ionization (EI) is superior for the structural confirmation of unknown impurities compared to the soft ionization techniques typically used in LC-MS. However, if a future impurity proves to be non-volatile, an LC-MS/MS method would need to be developed and validated.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner; Column contamination.Deactivate or replace the inlet liner; Trim 10-20 cm from the front of the column; Bake out the column.
Low Sensitivity Leak in the system; Contaminated ion source.Perform a leak check; Tune and clean the ion source according to the manufacturer's protocol.
Retention Time Shift Change in carrier gas flow rate; Column aging.Check for gas leaks and verify flow settings; Use retention time locking or update the calibration with a new standard.
Inconsistent Area Counts Poor injection reproducibility; Sample degradation.Check syringe and autosampler; Re-prepare samples and standards fresh daily.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed herein provides a robust, selective, and reliable framework for the quality control of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine. By integrating system suitability tests and an internal standard, the protocol ensures high data integrity. The comparative batch analysis demonstrates the method's capability to detect subtle but critical variations in product quality, directly informing process control and ensuring that only batches meeting the highest purity standards are advanced. While LC-MS/MS remains a viable alternative, the established GC-MS procedure offers the optimal balance of performance, structural elucidation power, and accessibility for this specific analytical challenge.

References

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • 4-Chloro-6-(4-methyl-1-piperazinyl)pyrimidine — Chemical Substance Information. Chemical Safety. [Link]

  • Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. MDPI. [Link]

  • Pyrimidine, 4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-piperidino-, hydrochloride. PubChemLite. [Link]

  • Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Scirp.org. [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Nitrosamines by GC-MS/MS. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. [Link]

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Turkish Journal of Pharmaceutical Sciences. [Link]

  • PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE , THEIR INTERMEDIATES AND CRYSTALLINE SALTS THEREOF.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Combined with Retention Index Prediction for the Rapid Identification of Halogenated monoterpenes from a Namibian Plocamium species. ResearchGate. [Link]

  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. MDPI. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]

Sources

Validating Regioselectivity and Chemoselectivity in 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS 154418-73-2) is a foundational transformation in the development of pyrimidine-based therapeutics. The reaction relies on the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine with 1-methylpiperazine.

While the symmetric nature of the 4,6-dichloro precursor inherently resolves regioselectivity issues between the chemically equivalent C4 and C6 positions, the intense electron-withdrawing nature of the 5-nitro group introduces profound chemoselectivity challenges—specifically, rapid over-substitution leading to a di-aminated byproduct[1]. Furthermore, when alternative asymmetric scaffolds (such as 2,4-dichloro-5-nitropyrimidine) are utilized or present as trace impurities, true regioselectivity (C2 vs. C4 substitution) becomes a critical quality attribute that must be analytically validated[2].

This guide objectively compares synthetic protocols and establishes a self-validating analytical workflow to ensure the structural integrity of the mono-substituted target.

Mechanistic Causality & Reaction Pathways

The 5-nitro group drastically lowers the LUMO of the pyrimidine ring, stabilizing the Meisenheimer complex and accelerating SNAr at the ortho/para positions (C4 and C6)[3]. When 1-methylpiperazine attacks the first chlorine, the resulting piperazine moiety donates electron density via resonance, theoretically deactivating the ring. However, the powerful -NO2 group partially overrides this deactivation. Consequently, standard room-temperature protocols often fail, yielding a thermodynamic mixture of mono- and di-substituted products[1].

ReactionPathways SM1 4,6-dichloro-5-nitropyrimidine (Symmetric Precursor) Desired 4-chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine (Target Mono-adduct) SM1->Desired 1.0 eq Amine Kinetically Controlled (-78°C) DiSub 4,6-bis(4-methylpiperazin-1-yl) -5-nitropyrimidine (Chemoselectivity Failure) SM1->DiSub Excess Amine Thermodynamically Driven (RT) SM2 2,4-dichloro-5-nitropyrimidine (Asymmetric Impurity) RegioIso 2-chloro-4-substituted Isomer (Regioselectivity Failure) SM2->RegioIso Competing C4 Attack (Impurity Pathway)

Reaction pathways illustrating chemoselectivity and regioselectivity challenges in pyrimidine SNAr.

Table 1: Performance Comparison of Synthetic Protocols
ProtocolTempAmine Eq.Chemoselectivity (Mono:Di)Target YieldMechanistic Causality
Kinetically Controlled (Optimized) -78°C to 0°C1.0>95:588%Low thermal energy traps the mono-adduct; prevents overcoming the activation barrier for the second SNAr.
Thermodynamically Driven (Alternative) 25°C (RT)1.060:4045%Increased thermal energy allows the weakly deactivated mono-adduct to undergo a second substitution[1].
Excess Reagent (Alternative) 25°C to 60°C2.5<1:99<5%High local concentration of nucleophile drives complete conversion to the di-substituted impurity.

Experimental Methodology: Self-Validating Synthesis

To overcome the chemoselectivity failure inherent to room-temperature SNAr on nitropyrimidines, the following kinetically controlled protocol must be employed.

Protocol A: Kinetically Controlled Mono-Substitution

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

    • Causality: An aprotic solvent is mandatory to prevent solvolysis of the highly reactive dichloro-precursor[3].

  • Cooling: Purge the flask with N2 and cool the solution to -78°C using a dry ice/acetone bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) via syringe.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct without competing with 1-methylpiperazine for the electrophilic C4/C6 centers.

  • Nucleophile Addition: Dissolve 1-methylpiperazine (1.0 eq, 10 mmol) in DCM (10 mL) and add dropwise over 30 minutes.

    • Causality: Slow addition maintains a low local concentration of the nucleophile, heavily favoring mono-substitution.

  • Quenching: Stir at -78°C for 2 hours, then slowly warm to 0°C. Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Analytical Validation Logic

If the starting material contains the isomeric 2,4-dichloro-5-nitropyrimidine, the amine will preferentially attack the C4 position over the C2 position due to superior stabilization of the intermediate by the adjacent nitro group[2]. Validating that the product is the correct 4,6-system requires orthogonal analytical techniques.

AnalyticalLogic Start Crude Reaction Mixture LCMS LC-MS Analysis (Mass & Purity Check) Start->LCMS Mass258 m/z = 258 [M+H]+ (Mono-substituted) LCMS->Mass258 Proceed to NMR Mass322 m/z = 322 [M+H]+ (Di-substituted) LCMS->Mass322 Chemoselectivity Failure NMR 1H & 13C NMR (Regioisomer Check) Mass258->NMR Singlet Pyrimidine C2-H is a Singlet (~8.6 ppm) NMR->Singlet 4,6-dichloro precursor used Coupled Altered Shift / Coupled Protons (~8.9 ppm) NMR->Coupled 2,4-dichloro precursor used Valid Validated Target: 4-chloro-6-(...)-5-nitropyrimidine Singlet->Valid

Decision tree for the analytical validation of the synthesized pyrimidine intermediate.

Table 2: Analytical Validation Matrix
TechniqueTarget: 4-Chloro-6-(...)-5-nitropyrimidineImpurity: 4,6-Bis(...)Impurity: 2-Chloro-4-(...) Isomer
LC-MS (m/z[M+H]⁺) 258.06322.18258.06 (Isobaric)
¹H NMR (Pyrimidine C-H) Singlet (~8.6 ppm)Singlet (~8.2 ppm)Singlet (~8.9 ppm)
¹³C NMR (C-Cl Shift) ~155 ppmAbsent~160 ppm
HMBC Correlation Piperazine N-CH₂ to C6Piperazine N-CH₂ to C4 & C6Piperazine N-CH₂ to C4

Protocol B: NMR & LC-MS Validation Workflow

  • LC-MS Screening: Run the crude sample using a standard C18 column (Water/MeCN + 0.1% Formic Acid).

    • Causality: LC-MS immediately flags chemoselectivity failures. A dominant peak at m/z 322 indicates over-substitution. Ensure the capillary voltage is optimized to prevent in-source fragmentation of the nitro group.

  • ¹H NMR Acquisition (CDCl₃): Isolate the m/z 258 fraction and acquire a ¹H NMR spectrum.

    • Causality: LC-MS cannot differentiate the 4,6-target from the 2,4-regioisomer because they are isobaric. The C2 proton of the 4,6-substituted pyrimidine is isolated between two nitrogens and appears as a sharp singlet at ~8.6 ppm. If the 2,4-isomer was the starting material, the C6 proton would appear further downfield (~8.9 ppm) due to its proximity to the nitro group[2].

  • ¹³C and HMBC Confirmation: Verify the retention of the C-Cl bond at ~155 ppm. Use HMBC to observe the correlation between the piperazine N-CH₂ protons and the pyrimidine C6 carbon, definitively mapping the regiochemistry.

References

1.[2] Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

2.[3] Title: Solid Phase Synthesis of Purines from Pyrimidines Source: ACS Combinatorial Science URL:[Link]

3.[1] Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Safety Operating Guide

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with immediate, self-validating protocols for the safe handling and disposal of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine .

This guide moves beyond basic safety data sheets by explaining the causality behind the chemical's reactivity, ensuring your team understands not just what to do, but why these stringent procedures are critical for laboratory safety and environmental compliance.

Executive Summary & Critical Safety Profile

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a highly reactive, halogenated, nitro-heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Because of its specific functional groups, this compound presents unique operational hazards, including thermal instability, high reactivity toward nucleophiles, and stringent environmental disposal requirements[1].

Quantitative Data Summary

PropertyValue
Chemical Name 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
CAS Registry Number 154418-73-2[1]
Molecular Formula C9H12ClN5O2[1]
Molecular Weight 257.68 g/mol [1]
Hazard Classification Halogenated Organic, Nitroaromatic, Amine
Primary GHS Risks Skin/Eye Irritation, Environmental Toxicity[2]

Physicochemical Hazard Assessment

To safely manage this chemical, operators must understand the mechanistic causality behind its reactivity. The hazard profile is driven by the synergistic effects of its three primary functional groups:

  • The 5-Nitro Group: Nitro groups are strongly electron-withdrawing. When positioned on an already electron-deficient pyrimidine ring, the nitro group significantly lowers the electron density of the aromatic system. Furthermore, nitroaromatics pose a risk of thermal runaway or shock sensitivity, especially if the material is allowed to dry completely or is exposed to excessive heat, as detailed in[3].

  • The 4-Chloro Group: The presence of the chlorine atom adjacent to the nitro group creates a highly activated site for [4]. The chlorine acts as an excellent leaving group. Unintended exposure to strong nucleophiles (e.g., primary amines, strong bases, or water under basic conditions) can trigger highly exothermic SNAr reactions.

  • The Methylpiperazine Moiety: This basic tertiary amine structure can act as an internal or external nucleophile, potentially leading to unwanted polymerization or exothermic degradation if not stored under inert, temperature-controlled conditions.

HazardLogic Molecule 4-Chloro-6-(4-methylpiperazin-1-yl) -5-nitropyrimidine Nitro 5-Nitro Group (Electron Withdrawing) Molecule->Nitro Chloro 4-Chloro Group (Leaving Group) Molecule->Chloro Piperazine Methylpiperazine (Basic Amine) Molecule->Piperazine Thermal Thermal Instability & Shock Risk Nitro->Thermal SNAr High SNAr Reactivity (Exothermic) Nitro->SNAr Chloro->SNAr Toxicity Halogenated Toxicity (Dioxin Precursor) Chloro->Toxicity Piperazine->SNAr Potential Interactions

Logical relationship of functional groups driving the hazard profile.

Operational Handling & PPE Protocol

Every protocol must function as a self-validating system. Before handling this compound, verify that all environmental controls are fully operational.

  • Step 1: Environmental Verification: Ensure the fume hood has a certified face velocity of at least 80-100 fpm. Never handle this powder on an open bench due to the high risk of aerosolization and inhalation of the reactive dust[2].

  • Step 2: PPE Selection: Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and double gloves.

    • Causality: The inner glove should be standard nitrile, while the outer glove must be neoprene if handling the compound in organic solvents (like DCM or DMF), as nitrile degrades rapidly upon solvent exposure.

  • Step 3: Manipulation: Use anti-static spatulas (e.g., PTFE-coated or ceramic) to weigh the solid.

    • Causality: Nitro-heterocycles can be sensitive to static discharge. Avoiding metal-on-metal friction reduces the risk of localized heating or sparking.

  • Step 4: Reaction Quenching: When utilizing this compound in synthesis, ensure the reaction is quenched slowly over an ice bath. The SNAr displacement of the chloride is highly exothermic; rapid addition of nucleophiles will cause thermal runaway.

Waste Segregation & Disposal Workflows

The most critical aspect of managing 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is its end-of-life disposal. Because it contains a halogen (chlorine), it must never be mixed with standard non-halogenated organic waste.

Causality: If halogenated compounds are incinerated at standard temperatures, they can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, environmental regulations mandate that halogenated waste be routed to specialized high-temperature incinerators (>1100°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[3].

Step-by-Step Disposal Methodology:

  • Liquid Waste (Mother Liquors & Washings):

    • Verify the pH of the aqueous waste. If highly acidic or basic, neutralize to pH 6-8 carefully to prevent exothermic degradation of residual nitro-compounds.

    • Transfer all organic solvent waste containing this compound into a distinctly labeled "Halogenated Organic Waste" carboy.

    • Self-Validation Check: Inspect the carboy label. Does it explicitly state the presence of chlorinated pyrimidines? If not, update the log immediately to prevent incompatible chemical mixing (e.g., adding azides to this carboy could form explosive azide-pyrimidine intermediates).

  • Solid Waste (Contaminated Consumables & Unused Powder):

    • Do not throw contaminated weigh boats, spatulas, or gloves into the general trash.

    • Place all solid waste into a robust, sealable polyethylene bag.

    • Place the sealed bag into a designated "Solid Halogenated Hazardous Waste" drum.

  • Storage Constraints: Store waste containers in a cool, well-ventilated area away from direct sunlight.

    • Causality: UV light and heat can accelerate the decomposition of the nitro group, leading to gas evolution and dangerous container pressurization[2].

WasteSegregation Start Waste Containing Target Pyrimidine Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Mother Liquor) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Double-bagged Liquid->Halogenated Organic Solvents Aqueous Aqueous Waste Stream (pH 6-8) Liquid->Aqueous Aqueous extracts Incineration High-Temp Incineration (>1100°C) Halogenated->Incineration Aqueous->Incineration If >1% Organics

Step-by-step waste segregation and disposal workflow for halogenated pyrimidine waste.

Emergency Spill Response

  • Solid Spill: Do not sweep dry powder, as this generates hazardous, reactive dust[2]. Lightly dampen the powder with a non-reactive solvent (e.g., water or a high-boiling alcohol) to suppress aerosolization. Wipe up with absorbent pads and place in the Solid Halogenated Waste container.

  • Liquid Spill: Cover the spill with a chemically inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust, as the nitro-compound may act as a mild oxidizer. Sweep the absorbed material using non-sparking tools and dispose of it as Solid Halogenated Waste.

References

  • Acros Pharma. "Safety Data Sheet: Halogenated Pyridine/Pyrimidine Handling Guidelines." Acros Pharma SDS Database. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL:[Link]

  • Scribd Chemistry Archives. "Nucleophilic Aromatic Substitution in Pyrimidines." Scribd. URL: [Link]

Sources

Personal protective equipment for handling 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An advanced understanding of chemical reactivity is the foundation of laboratory safety. For drug development professionals and synthetic chemists, handling reactive intermediates like 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (CAS: 154418-73-2) requires moving beyond generic safety data sheets. This guide provides a causality-driven, self-validating operational framework for the safe handling, reaction setup, and disposal of this highly electrophilic building block[1].

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective safety protocol, we must first understand why this specific molecule is hazardous.

The compound features a pyrimidine core substituted with a 4-chloro group and a 5-nitro group. The pyrimidine ring is inherently electron-deficient. The addition of the 5-nitro group strongly withdraws electron density via both inductive and resonance effects. This hyper-activates the chlorine atom at the C4 position, making it an exceptional leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) .

While this reactivity is highly desirable in the flask for synthesizing kinase inhibitors, it presents a severe biological hazard. If exposed to human skin or respiratory mucosa, the nucleophilic side chains of epidermal proteins (such as the sulfhydryl group of cysteine or the ϵ -amino group of lysine) will rapidly attack the C4 position, displacing the chloride ion. This covalent haptenization of native proteins is the classical mechanism for severe chemical sensitization, allergic contact dermatitis, and respiratory tract irritation.

Quantitative Operational Parameters

To mitigate these mechanistic risks, all handling must be governed by strict quantitative parameters. The data below synthesizes the physicochemical realities of the compound with operational safety limits[1].

Table 1: Physicochemical & Storage Parameters

ParameterValueOperational Implication
Molecular Weight 257.68 g/mol Small molecular size increases the rate of permeation through standard glove materials if dissolved in carrier solvents.
Physical State Solid (Crystalline Powder)High risk of triboelectric charging (static buildup) leading to aerosolization and inhalation exposure.
Reactivity Profile Highly ElectrophilicReacts exothermically with primary amines, strong bases, and biological nucleophiles.
Storage Temperature 2°C to 8°CMust be refrigerated under inert gas to prevent ambient hydrolysis of the C-Cl bond by atmospheric moisture.

Table 2: PPE Specifications & Breakthrough Metrics

PPE CategorySpecificationRationale / Causality
Inner Gloves Nitrile (4 mil)Provides baseline dexterity and protects against dry powder contact.
Outer Gloves Nitrile (8 mil) or NeoprenePrevents rapid permeation of polar aprotic carrier solvents (e.g., DMSO, DMF) commonly used in SN​Ar reactions.
Eye Protection ANSI Z87.1 Chemical GogglesProtects ocular mucosa from micro-particulate aerosolization; safety glasses are insufficient for reactive powders.
Ventilation Fume Hood (>100 fpm face velocity)Captures aerosolized particulates and solvent vapors during transfer and reaction setup.

Self-Validating Operational Workflow

Every step in a high-risk chemical workflow must include a verification mechanism to ensure the system is functioning as intended, aligning with the .

Phase 1: Pre-Weighing & Environment Setup
  • Verify Engineering Controls: Turn on the fume hood and clear the workspace of incompatible materials (e.g., strong nucleophiles, primary amines).

    • Validation Step: Check the digital hood monitor to ensure face velocity is >100 feet per minute (fpm). If a digital monitor is unavailable, tape a 1-inch strip of tissue to the bottom of the sash; it must pull steadily inward.

  • Prepare the Balance: Place an anti-static weighing boat on the analytical balance inside the hood enclosure.

    • Causality: The nitro group and heterocyclic nitrogens cause the powder to hold a static charge. Standard plastic boats can repel the powder, causing it to aerosolize.

Phase 2: Dispensing & Transfer
  • Don Specialized PPE: Equip chemical goggles, a flame-resistant lab coat, and double-layer nitrile gloves.

    • Validation Step: Perform a visual inspection and inflation test (trapping air and rolling the cuff) of the outer gloves to ensure zero micro-tears before donning.

  • Transfer the Chemical: Use a grounded stainless-steel spatula to transfer the 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine from its refrigerated vial to the anti-static boat.

  • Seal and Transport: If the material must be moved to another hood for the reaction, place the weighing boat inside a secondary sealed container (e.g., a clean, dry beaker with a watch glass).

Phase 3: Reaction Setup & Decontamination
  • Solvent Addition: Dissolve the compound in the chosen solvent (e.g., DMF) before adding the nucleophile to control the exothermic SN​Ar reaction.

  • Decontaminate Tools: Wipe down the balance and spatulas with isopropanol, followed immediately by a wipe with 5% sodium bicarbonate solution.

    • Causality: The basic bicarbonate solution acts as a mild nucleophile, safely hydrolyzing any residual active chloropyrimidine into an inert pyrimidinol derivative.

Emergency Spill Response & Deactivation Plan

In the event of an accidental release, standard sweeping is insufficient and dangerous. You must chemically deactivate the electrophile according to.

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate the immediate 10-foot radius.

  • Contain: Wearing a P100 particulate respirator and double gloves, cover the spilled powder with an inert absorbent (e.g., dry sand).

  • Quench (Chemical Deactivation): Slowly pour a 5% Sodium Carbonate ( Na2​CO3​ ) solution over the sand/powder mixture. Allow it to sit for 15 minutes.

    • Causality: The carbonate acts as a mild base and nucleophile, driving the hydrolysis of the reactive C-Cl bond, rendering the molecule biologically inactive.

  • Collect & Validate: Sweep the deactivated slurry into a designated halogenated organic waste container.

    • Validation Step: After wiping the benchtop with water, press a strip of pH paper against the wet surface. A pH of 7–8 confirms that any hydrochloric acid (HCl) generated during the hydrolysis quench has been fully neutralized.

Workflow & Decision Logic Visualization

The following diagram maps the critical path for handling reactive chloronitropyrimidines, ensuring immediate visual comprehension of the safety logic.

G A Pre-Operation: Hazard Assessment B Engineering Controls: Fume Hood (>100 fpm) A->B C PPE Donning: Double Nitrile, Goggles, Coat B->C D Dispensing & Weighing: Static-Free Environment C->D E Reaction Execution: S_NAr Setup D->E F Spill Event? D->F Accidental Release H Waste Disposal: Halogenated Organics E->H Workflow Complete G Quench Protocol: 5% Na2CO3 Solution F->G Yes G->H

Figure 1: Standard operating workflow and emergency spill response logic for reactive pyrimidines.

References

  • American Chemical Society (ACS) : Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA) : Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450).[Link]

  • National Research Council : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。